molecular formula C24H32ClN5O2 B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

Número de catálogo: B1662790
Número CAS: 1001264-89-6
Peso molecular: 458.0 g/mol
Clave InChI: GRZXWCHAXNAUHY-NSISKUIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipatasertib (also known as GDC-0068 or RG7440) is a potent, ATP-competitive, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Akt1, Akt2, and Akt3) . As a key component of the frequently dysregulated PI3K/AKT/mTOR signaling pathway, AKT promotes tumor cell survival, proliferation, and growth . By selectively targeting and inhibiting AKT phosphorylation and its downstream signaling cascade, this compound has demonstrated compelling anti-tumorigenic activity in preclinical models, including the significant inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in various cancer cell lines . Its research value is particularly pronounced in cancers with alterations in the PIK3CA/AKT/PTEN pathway. Studies have shown that this compound can synergistically enhance the efficacy of chemotherapeutic agents like paclitaxel, leading to increased growth inhibition and apoptosis in models such as uterine serous carcinoma and endometrioid endometrial cancer . This makes it a valuable tool for investigating combination therapies. The compound is administered orally and has been evaluated in numerous clinical trials for solid tumors, including breast and prostate cancer . From a research pharmacokinetics perspective, this compound is a substrate and time-dependent inhibitor of Cytochrome P450 3A4 (CYP3A4), a key consideration for designing in vivo studies and understanding drug-drug interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ipatasertib: A Technical Overview of its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It is an ATP-competitive pan-Akt inhibitor, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3).[2][3][4] Developed by Genentech in collaboration with Array Biopharma, this compound is under investigation for the treatment of various cancers, particularly those with a dysregulated PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is frequently hyperactivated in tumorigenesis and can contribute to resistance to other anticancer therapies.[1][5]

Discovery and Mechanism of Action

The discovery of this compound originated from the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds.[3] This effort led to the identification of a molecule with potent inhibitory activity against all Akt isoforms, while showing weak suppression of other protein kinases.[3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7] In many cancers, genetic alterations in key proteins of this pathway, such as PTEN, PI3K, and AKT, lead to its hyperactivation, promoting uncontrolled cell growth.[7]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, which inhibits its kinase activity.[7] This action prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[7] The inhibition of Akt signaling by this compound leads to several anti-cancer effects:

  • Induction of Apoptosis: this compound can induce p53-independent apoptosis. It achieves this by activating the FoxO3a and NF-κB pathways, which leads to the upregulation of PUMA (p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[4]

  • Cell Cycle Arrest: By inhibiting the Akt/mTOR pathway, this compound can disrupt cell cycle progression.[3] For instance, it has been shown to induce G1 or G2 phase arrest in a dose-dependent manner in certain cancer cell lines.[8]

  • Inhibition of Proliferation and Migration: Preclinical studies have demonstrated that this compound has potent anti-proliferative effects and can inhibit cell migration in various solid tumors.[8]

The efficacy of this compound has been observed in both preclinical models and clinical trials. It has shown significant suppression of Akt signaling in human cancer cell lines and tumor xenograft mouse models, leading to reduced cancer cell viability. Clinical trials are actively evaluating this compound, often in combination with other therapies like paclitaxel, for cancers such as metastatic triple-negative breast cancer and metastatic castration-resistant prostate cancer.[3][9]

Quantitative Data

The inhibitory potency of this compound against the three Akt isoforms is summarized in the table below.

TargetIC50 (nM)
Akt15
Akt218
Akt38
Data sourced from MedChemExpress.[2]
Signaling Pathway and Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., FOXO, GSK3β) Akt->Downstream Inhibits Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Downstream->Cell_Processes Regulates This compound This compound This compound->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.

Chemical Synthesis Process

The manufacturing process for this compound is a convergent synthesis, which involves the preparation of two key chiral intermediates that are later coupled to form the final molecule.[10][11] The overall synthesis consists of ten steps with eight isolated intermediates.[10][12] A notable aspect of the synthesis is the use of enzyme or metal catalysis to introduce all three stereocenters of the molecule.[10][12]

IUPAC Name: (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one.[6]

Key Intermediates and Strategy
  • Trans-substituted Cyclopentylpyrimidine Intermediate: This component contains two stereocenters. One is a methyl group, the stereochemistry of which is established through the enzymatic resolution of a triester starting material. The adjacent hydroxyl group's stereochemistry is installed via a highly diastereoselective asymmetric reduction of the corresponding ketone substrate, often using a biocatalytic method.[11][13]

  • β²-amino Acid Intermediate: This second chiral fragment is produced using an asymmetric aminomethylation, also known as a Mannich reaction.[11] An alternative, halide-activated, Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid has also been reported to produce this intermediate in high yield and enantioselectivity.[13]

Convergent Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Ipatasertib_Synthesis SM1 Triester Starting Material Enzyme Enzymatic Resolution SM1->Enzyme SM2 Vinylogous Carbamic Acid AsymHyd Asymmetric Hydrogenation SM2->AsymHyd SM3 Piperazine Coupling Amide Coupling SM3->Coupling Joins at Coupling Cyclization Dieckmann Cyclization Enzyme->Cyclization Ketone Cyclopentylpyrimidine Ketone Cyclization->Ketone AsymRed Asymmetric Reduction Ketone->AsymRed Intermediate1 Key Intermediate 1 (Cyclopentylpyrimidine) AsymRed->Intermediate1 Intermediate1->Coupling Intermediate2 Key Intermediate 2 (β²-amino Acid) AsymHyd->Intermediate2 Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection Salt HCl Salt Formation Deprotection->Salt This compound This compound (Final API) Salt->this compound Experimental_Workflow cluster_assays Downstream Assays Start Select Cancer Cell Line Culture Culture Cells Start->Culture Treat Treat with this compound (Dose-Response) Culture->Treat Prolif Proliferation Assay (MTS/MTT) Treat->Prolif Apoptosis Apoptosis Assay (Annexin V) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle WB Western Blot (p-Akt, Akt) Treat->WB Data Data Analysis (IC50, % Apoptosis, etc.) Prolif->Data Apoptosis->Data CellCycle->Data WB->Data Conclusion Conclusion on Efficacy and Mechanism Data->Conclusion

References

Ipatasertib (GDC-0068): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, growth, and metabolism.[3][5][6] this compound's targeted inhibition of Akt places it at a central node in this pathway, making it a promising therapeutic agent for various cancers characterized by aberrant Akt activation.[5][7] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that is activated by a variety of upstream signals, including growth factors and cytokines, through receptor tyrosine kinases (RTKs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]

Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Promotion of Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.[3][7]

  • Stimulation of Cell Proliferation and Growth: By phosphorylating and inactivating glycogen synthase kinase 3β (GSK3β) and the tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of mTORC1 and protein synthesis.[3]

  • Regulation of Metabolism: By promoting glucose uptake and utilization.[3]

In many cancers, this pathway is hyperactivated due to genetic alterations such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[1][5][6]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity.[2][3][5] This blockade of Akt signaling leads to a dose-dependent decrease in the phosphorylation of its downstream targets, resulting in the inhibition of cell-cycle progression, reduced cell viability, and the induction of apoptosis in cancer cells with an activated Akt pathway.[1][8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits AKT AKT (Akt1, Akt2, Akt3) PDK1->AKT Phosphorylates & Activates Downstream Downstream Targets (e.g., GSK3β, PRAS40, FOXO) AKT->Downstream Phosphorylates Apoptosis Apoptosis AKT->Apoptosis Inhibits This compound This compound (GDC-0068) This compound->AKT Inhibits Response Cellular Responses: - Proliferation - Survival - Growth Downstream->Response Regulates Logic_Sensitivity Alterations Genetic Alterations - PTEN Loss - PIK3CA Mutation Pathway_Activation Hyperactivation of PI3K/AKT Pathway Alterations->Pathway_Activation Leads to Sensitivity Increased Sensitivity to This compound Pathway_Activation->Sensitivity Results in Experimental_Workflow Start Hypothesis: AKT inhibition is a viable anti-cancer strategy Biochem Biochemical Assays (e.g., Kinase Inhibition) Start->Biochem Test on target InVitro In Vitro Cell-Based Assays - Proliferation (GI50) - Apoptosis - Western Blot (pAKT) Biochem->InVitro Validate in cells Data Data Analysis: - Determine IC50/GI50 - Assess Efficacy - Evaluate Safety Biochem->Data InVivo In Vivo Xenograft Models - Tumor Growth Inhibition - Pharmacodynamics InVitro->InVivo Evaluate in animal models InVitro->Data Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical Test in humans InVivo->Data Clinical->Data

References

Ipatasertib: An In-Depth Technical Guide to an ATP-Competitive Pan-Akt Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib (GDC-0068) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of Akt isoforms 1, 2, and 3.[1] It achieves this by competing with adenosine triphosphate (ATP) for binding within the kinase domain of the Akt protein.[2] This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream Akt substrates, thereby blocking the propagation of signals that promote cell growth, proliferation, and survival.[2][3] The inhibition of Akt by this compound leads to the downstream suppression of key signaling molecules, including proline-rich Akt substrate of 40 kDa (PRAS40), glycogen synthase kinase 3 beta (GSK3β), and mammalian target of rapamycin (mTOR).[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, protein synthesis, and cell survival while inhibiting apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Akt inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

ATP-Competitive Inhibition Mechanism

This compound's mechanism of action is centered on its ability to act as a competitive inhibitor of ATP binding to the kinase domain of Akt. The kinase domain of Akt contains a highly conserved ATP-binding pocket. This compound is designed to fit into this pocket with high affinity, thereby preventing ATP from binding and donating its phosphate group to downstream substrates. This blockade of phosphotransferase activity effectively shuts down Akt signaling.

ATP_Competition cluster_0 Akt Kinase Domain Akt Akt BindingSite ATP Binding Site ATP ATP ATP->BindingSite Binds This compound This compound This compound->BindingSite Competitively Binds

Caption: this compound's competitive inhibition of ATP binding to the Akt kinase domain.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of all three Akt isoforms and exhibits cytotoxic activity against a range of cancer cell lines.

TargetIC50 (nM)Reference
Akt15[4]
Akt218[4]
Akt38[4]
Cell LineCancer TypeIC50 (µM)Reference
ARK1 (PTEN wild-type)Uterine Serous Carcinoma6.62[5]
SPEC-2 (PTEN null)Uterine Serous Carcinoma2.05[5]
HCT116 (p53 wild-type)Colon Cancer10.58[6]
HCT116 (p53-/-)Colon Cancer9.149[6]
Preclinical Pharmacokinetics

Pharmacokinetic studies in a first-in-human Phase I trial provided initial insights into the absorption, distribution, metabolism, and excretion of this compound in patients.

ParameterValueDose RangeReference
Time to Peak Concentration (Tmax)0.5 - 3 hours25 - 800 mg[4]
Terminal Half-life (t1/2)31.9 - 53 hours>100 mg[4]
Mean Accumulation Ratio (Day 14/Day 1)1.80 - 2.44200 - 800 mg[4]
Clinical Efficacy

This compound has been evaluated in multiple clinical trials, with key results from the LOTUS and IPATunity130 trials in triple-negative breast cancer (TNBC) highlighted below.

LOTUS (NCT02162719) Trial Results [5][6]

EndpointThis compound + PaclitaxelPlacebo + PaclitaxelHazard Ratio (95% CI)
Median Progression-Free Survival (ITT)6.2 months4.9 months0.60 (0.37 - 0.98)
Median Overall Survival (ITT)25.8 months16.9 months0.80 (0.50 - 1.28)
Median Progression-Free Survival (PTEN-low)9.0 months4.9 months0.44 (0.20 - 0.99)

IPATunity130 (NCT03337724) Cohort A Trial Results [7][8]

EndpointThis compound + PaclitaxelPlacebo + PaclitaxelHazard Ratio (95% CI)
Median Progression-Free Survival (PIK3CA/AKT1/PTEN-altered)7.4 months6.1 months1.02 (0.71 - 1.45)

Experimental Protocols

Western Blotting for Phospho-Akt (Ser473) Inhibition

This protocol outlines a general procedure for assessing the pharmacodynamic effect of this compound on Akt phosphorylation in cancer cell lines.

1. Cell Lysis:

  • Culture cancer cells to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect lysates.

  • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9][10][11]

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection end Data Analysis detection->end

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a general method for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Preparation:

  • Culture a human cancer cell line of interest (e.g., a breast cancer cell line with a PIK3CA mutation).

  • Harvest cells when they reach late-log phase.

  • Resuspend cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

2. Tumor Implantation:

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Monitor the mice for tumor growth.

3. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, daily).[2]

  • Administer vehicle control to the control group.

4. Tumor Growth Monitoring:

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

5. Endpoint and Analysis:

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Analyze the data by comparing the tumor growth rates between the treatment and control groups.

  • Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.[2]

Conclusion

This compound is a promising ATP-competitive pan-Akt inhibitor with a well-defined mechanism of action and demonstrated activity in both preclinical and clinical settings. Its ability to selectively target the Akt signaling pathway provides a rational therapeutic strategy for cancers with dysregulation of this critical cascade. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this targeted therapy. Continued investigation into predictive biomarkers and combination strategies will be crucial for optimizing the clinical application of this compound and improving outcomes for cancer patients.

References

Ipatasertib's Role in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in human cancers, leading to uncontrolled cell growth and therapeutic resistance.[1][3] AKT (also known as Protein Kinase B) serves as the central node in this pathway, making it a highly attractive target for cancer therapy.[1][4]

Ipatasertib (GDC-0068) is a potent, orally administered, highly selective small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5][6] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on the PI3K/AKT/mTOR pathway, and a summary of its preclinical and clinical evaluation, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively binds to the active, phosphorylated conformation of AKT (pAKT).[4][7][8] In a normal signaling cascade, growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits AKT to the cell membrane, where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[1][4]

Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[9] this compound exerts its inhibitory effect by occupying the ATP-binding pocket of activated AKT, thereby blocking its kinase activity and preventing the phosphorylation of its downstream targets.[1] An interesting pharmacodynamic effect is that this compound binding can stabilize the phosphorylated state of AKT by shielding it from phosphatases, leading to an observed accumulation of pAKT (Thr308 and Ser473) in treated cells and tumors, which serves as a biomarker of target engagement.[4][5]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits This compound This compound This compound->AKT Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation

Caption: The PI3K/AKT/mTOR pathway and this compound's mechanism of action.

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated potent activity in preclinical cancer models, particularly those with activating alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[4]

Table 1: this compound In Vitro Potency

Parameter Value Range Notes Reference
IC₅₀ (AKT Isoforms) 5 - 18 nmol/L Potent inhibitor of AKT1, AKT2, and AKT3. [4][8]
Selectivity >600-fold Over Protein Kinase A (PKA). [4]

| Cell Viability (IC₅₀) | Varies | Significantly more potent in cell lines with PTEN or PIK3CA alterations compared to those without. |[4] |

Table 2: this compound In Vivo Efficacy in Xenograft Models

Model Type Mean %TGI* Median %TGI* Notes Reference
PTEN/PIK3CA Altered 95 ± 11 97 (n=21) Highly sensitive to this compound treatment. [4]
PTEN/PIK3CA Wild-Type 38 ± 12 44 (n=6) Significantly less sensitive (P < 0.05). [4]

*%TGI = Percent Tumor Growth Inhibition

Clinical Trial Data

This compound has been evaluated in numerous clinical trials as both a monotherapy and in combination with other agents.

Table 3: Summary of Key Clinical Trial Data for this compound

Trial (Phase) Cancer Type Combination Agent Key Efficacy Endpoint Result Reference
Phase I (NCT01090960) Solid Tumors Monotherapy Stable Disease (SD) 30% (16 of 52) of patients achieved SD. [4][10]
LOTUS (Phase II) Triple-Negative Breast Cancer (TNBC) Paclitaxel Median PFS (ITT population) 6.2 months (Ipa + Pac) vs. 4.9 months (Pbo + Pac); HR 0.60. [3]
IPATunity130 (Phase III) PIK3CA/AKT1/PTEN-altered TNBC Paclitaxel Median PFS No significant improvement: 7.4 months (Ipa + Pac) vs. 6.1 months (Pbo + Pac). [11]
IPATential150 (Phase III) mCRPC** with PTEN loss Abiraterone Median rPFS*** 18.5 months (Ipa + Abi) vs. 16.5 months (Pbo + Abi). [12]

| TAPISTRY (Phase II) | AKT-mutant Solid Tumors | Monotherapy | Objective Response Rate (ORR) | 31.3% overall; 100% in endometrial cancer (7/7), 33% in breast cancer (7/21). |[13][14] |

*PFS = Progression-Free Survival; **mCRPC = metastatic Castration-Resistant Prostate Cancer; ***rPFS = radiographic Progression-Free Survival

Table 4: this compound Pharmacokinetic Parameters (Human)

Parameter Value Notes Reference(s)
Tₘₐₓ (Time to max concentration) ~1-2 hours Rapidly absorbed after oral administration. [15]
t₁/₂ (Half-life) ~24-45 hours Supports once-daily dosing. [15][16]
Metabolism Extensive Primarily metabolized by CYP3A4 to its major metabolite, M1 (G-037720). [15][16][17]

| Dosing (MTD/MAD) * | 600 mg QD (monotherapy); 400 mg QD (combination) | Maximum tolerated/administered doses established in Phase I. |[8] |

*MTD = Maximum Tolerated Dose; MAD = Maximum Administered Dose

Experimental Protocols

The investigation of this compound's activity relies on a variety of standard and advanced laboratory techniques to assess target engagement, pathway modulation, and cellular effects.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_clinical Clinical Analysis Cell_Lines Select Cancer Cell Lines (PIK3CA/PTEN altered vs. WT) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Determine cellular IC50 Cell_Lines->Viability_Assay Western_Blot Western Blot Analysis (pAKT, pPRAS40, pS6) Cell_Lines->Western_Blot Kinase_Assay Biochemical Kinase Assay (IC50 for AKT1/2/3) Xenograft Establish Xenograft/ PDX Models Viability_Assay->Xenograft Treatment Treat with this compound Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI PD_Biopsy Pharmacodynamic Analysis (Tumor Biopsies via RPPA/IHC) Treatment->PD_Biopsy Phase_I Phase I Trial (Safety, PK/PD, MTD) TGI->Phase_I Biomarker Patient Biopsy Analysis (IHC for PTEN, NGS for mutations) Phase_I->Biomarker Phase_II_III Phase II/III Trials (Efficacy in Stratified Populations) Biomarker->Phase_II_III

Caption: A generalized experimental workflow for evaluating an AKT inhibitor like this compound.
Western Blotting for Pathway Modulation

  • Objective: To determine the effect of this compound on the phosphorylation status of AKT and its downstream effectors.

  • Methodology:

    • Cell Culture and Treatment: Cancer cell lines (e.g., ARK1, SPEC-2) are cultured and treated with varying concentrations of this compound (e.g., 10 µM) for different time points (e.g., up to 32 hours).[5]

    • Protein Extraction: Cells are lysed using a reagent like M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.[18] Protein concentration is quantified using a BCA Protein Assay Kit.[18]

    • Electrophoresis and Transfer: Equal amounts of protein (e.g., 10-20 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, p-PRAS40 T246).

    • Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of downstream targets like S6 and PRAS40, while paradoxically increasing the signal for p-AKT (Ser473) due to target engagement and phosphatase shielding.[4][5]

Cell Viability Assays
  • Objective: To determine the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).

  • Methodology (e.g., CellTiter-Glo® 3D Assay):

    • Spheroid Culture: Cells are seeded in low-attachment plates to form 3D spheroids. For multi-cell type spheroids, a mixture of tumor cells, endothelial cells, and mesenchymal stem cells can be used.[19]

    • Treatment: After a formation period (e.g., 3 days), spheroids are treated with a range of this compound concentrations for an extended period (e.g., 7 days).[19]

    • Lysis and Signal Detection: The CellTiter-Glo® 3D reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Data Analysis: Luminescence is measured, and data are plotted to calculate the IC₅₀ value.

  • Application: Used to compare the sensitivity of different cell lines, especially correlating sensitivity with their genetic background (e.g., PTEN-null vs. PTEN-wildtype).[4]

Reverse Phase Protein Array (RPPA)
  • Objective: To perform a broad, quantitative analysis of protein expression and phosphorylation changes in response to this compound, often in limited samples like tumor biopsies.

  • Methodology:

    • Sample Collection: Paired tumor biopsies are collected from patients before and during treatment with this compound.

    • Lysate Preparation: Proteins are extracted from the biopsy samples.

    • Array Printing: The protein lysates are denatured, serially diluted, and printed onto nitrocellulose-coated slides.

    • Antibody Incubation: Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein, followed by a labeled secondary antibody.

    • Signal Quantification: The signal intensity for each spot is measured, and the data from hundreds of antibodies are integrated to create a comprehensive profile of pathway activity.

  • Application: Used in clinical trials (e.g., FAIRLANE) to confirm target engagement and measure pharmacodynamic effects, such as the downregulation of mTORC1 signaling components (p-S6RP, p-p70S6K) and the upregulation of p-AKT.[20]

Combination Therapies and Resistance Mechanisms

Combination Strategies

Given the central role of AKT, this compound has been extensively tested in combination with other anti-cancer agents to enhance efficacy or overcome resistance.

  • With Chemotherapy (Paclitaxel): Preclinical studies showed synergy between this compound and paclitaxel.[5] This combination was tested in TNBC, where PI3K/AKT pathway activation is linked to chemotherapy resistance.[3]

  • With Hormonal Therapy (Abiraterone): In prostate cancer, cross-talk between the androgen receptor and PI3K/AKT pathways provides a rationale for dual inhibition. The combination showed improved outcomes in mCRPC patients with PTEN loss.[12]

  • With CDK4/6 Inhibitors (Palbociclib): Resistance to CDK4/6 inhibitors in HR+ breast cancer can be driven by AKT activation, providing a basis for combining this compound with agents like palbociclib.[21]

Mechanisms of Resistance

Despite initial efficacy, acquired resistance to this compound can develop. Unlike allosteric AKT inhibitors where resistance often involves mutations in AKT itself, resistance to the ATP-competitive this compound is frequently driven by the activation of parallel, compensatory signaling pathways.[22] Studies have shown that resistance can be mediated by the rewiring of signaling networks, which can be reversed by co-treatment with inhibitors of these compensatory pathways, such as PIM signaling.[22]

Resistance_Logic Tumor Tumor with Activated PI3K/AKT Pathway This compound This compound Treatment Tumor->this compound Initial_Response Initial Response: AKT Inhibition, Tumor Growth Arrest This compound->Initial_Response Prolonged_Treatment Prolonged Treatment Initial_Response->Prolonged_Treatment Resistance Acquired Resistance Prolonged_Treatment->Resistance Rewiring Rewiring of Parallel Signaling Pathways (e.g., PIM, MEK/ERK) Resistance->Rewiring is driven by Combination_Tx Combination Therapy (e.g., + PIM Inhibitor) Resistance->Combination_Tx can be reversed by Overcome_Resistance Overcome Resistance Combination_Tx->Overcome_Resistance

Caption: Logical flow from initial response to acquired resistance and potential mitigation.

Conclusion

This compound is a well-characterized, selective, ATP-competitive pan-AKT inhibitor that has demonstrated robust target engagement and anti-tumor activity in preclinical models and clinical trials, particularly in tumors with hyperactivated PI3K/AKT/mTOR signaling. Its development has provided valuable insights into the therapeutic targeting of AKT, the importance of patient stratification based on biomarkers like PTEN loss, and the emerging challenges of acquired resistance through pathway rewiring. The data summarized herein underscore the central role of AKT in oncology and position this compound as a key tool for both clinical investigation and further research into the complexities of the PI3K/AKT/mTOR network.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ipatasertib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipatasertib (also known as GDC-0068) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] The PI3K/AKT pathway is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][6] Consequently, targeting AKT represents a rational therapeutic strategy. This compound is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, leading to the inhibition of downstream signaling, reduced cancer cell viability, and induction of apoptosis.[1][6][7] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for this compound.

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is predominantly eliminated via hepatic metabolism.[8][9] Its pharmacokinetic profile has been characterized in several clinical trials, both as a monotherapy and in combination with other agents.

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterValueCondition/Patient PopulationSource(s)
Absorption
Time to Max. Concentration (Tmax)1 hour (median)400 mg dose in patients with hepatic impairment[8]
0.5 - 3 hours (median range)25 - 800 mg doses in cancer patients[10][11]
Absolute Bioavailability34.0%200 mg oral dose vs. 80 µg IV dose[9]
Food EffectCan be administered with or without foodDedicated food effect study[10][12][13]
Distribution
Volume of Distribution (Vss)2530 LFollowing 80 µg IV dose[9]
Metabolism
Primary PathwayHepatic MetabolismHuman mass balance study[8][9]
Major EnzymeCytochrome P450 3A4 (CYP3A4)In vitro and clinical studies[8][12][13][14]
Major MetaboliteM1 (G-037720), pharmacologically activeMetabolite profiling[8][12][14]
Elimination
Terminal Half-life (t1/2)~45 hours (median)400 mg dose[8][11]
~24 hours (effective)Dose range of 200-800 mg[12][13]
26.7 hours (oral), 27.4 hours (IV)200 mg oral dose, 80 µg IV dose[9]
31.9 - 53.0 hours (mean range)Doses >100 mg[10][14][15]
Systemic Clearance98.8 L/hFollowing 80 µg IV dose[9]
Route of ExcretionFeces (~69.0%), Urine (~19.3%)Single oral dose of [14C]-ipatasertib[9][14]
Unchanged in Feces24.4% of doseSingle oral dose of [14C]-ipatasertib[9]
Unchanged in Urine8.26% of doseSingle oral dose of [14C]-ipatasertib[9]

Pharmacodynamics

The pharmacodynamic activity of this compound is directly linked to its mechanism of action: the inhibition of AKT kinase activity. This leads to a cascade of downstream effects, culminating in anti-tumor activity.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][4][16] This action blocks signal transduction through the PI3K/AKT/mTOR pathway, which is crucial for tumor cell growth and survival.[2][17] Pharmacodynamic studies confirm that this compound treatment leads to a downregulation of AKT and mTORC1 activities, as evidenced by reduced phosphorylation of downstream targets like PRAS40, GSK3β, S6 ribosomal protein, and p70S6K.[6][15][18]

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Cellular and In Vivo Effects

This compound demonstrates potent anti-proliferative effects, induces cell cycle arrest, and triggers apoptosis in various cancer cell lines, particularly those with a hyperactivated PI3K/AKT pathway.[1][16][19]

MoA_Logic ipat This compound Administration akt_inhibition ATP-Competitive Inhibition of p-AKT ipat->akt_inhibition downstream ↓ Downstream Signaling (p-PRAS40, p-GSK3β, p-S6) akt_inhibition->downstream proliferation ↓ Cell Proliferation downstream->proliferation cycle_arrest ↑ Cell Cycle Arrest (G1 or G2 phase) downstream->cycle_arrest apoptosis ↑ Apoptosis (Caspase Cleavage) downstream->apoptosis tumor_growth ↓ Tumor Growth Inhibition proliferation->tumor_growth cycle_arrest->tumor_growth apoptosis->tumor_growth

Caption: Logical flow from this compound administration to tumor growth inhibition.

Data Presentation: Pharmacodynamic Effects of this compound
EffectCell Line / ModelQuantitative Data (IC50 / Observation)Source(s)
Cell Viability
PTEN-loss / PIK3CA-mutant cell lines (n=60)Mean IC50: 4.8 µmol/L[6]
Cell lines without PTEN/PIK3CA alterations (n=40)Mean IC50: 8.4 µmol/L[6]
ARK1 (Uterine Serous Carcinoma)IC50: 6.62 µM[16]
SPEC-2 (Uterine Serous Carcinoma)IC50: 2.05 µM[16]
HEC-1A (Endometrial Cancer)IC50: 4.65 µM[19][20]
ECC-1 (Endometrial Cancer)IC50: 2.92 µM[19][20]
Apoptosis
ARK1 and SPEC-2 cellsDose-dependent increase in cleaved caspases 3, 8, and 9[16]
Endometrial cancer cellsDose-dependent increase in cleaved caspases 3, 8, and 9[19]
Cell Cycle Arrest
ARK1 cellsG1 phase arrest (increase from ~50% to ~58% at 25 µM)[16]
SPEC-2 cellsG2 phase arrest (increase from ~15% to ~23% at 25 µM)[16]
Clinical Response
Patients with AKT1 E17K-mutant tumors22% of patients had tumor shrinkage; 56% had stable disease[21]
Patients with AKT1/2/3-mutant tumorsObjective Response Rate: 31.3%[22]

Experimental Protocols

The investigation of this compound's effects relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Select Cancer Cell Lines (e.g., PTEN-null) viability Cell Viability Assay (e.g., MTT) Determine IC50 cell_lines->viability mechanism Mechanism Assays: - Apoptosis (Caspase) - Cell Cycle (PI Staining) - Western Blot (p-AKT) viability->mechanism xenograft Establish Tumor Xenograft Model in Mice mechanism->xenograft Promising results lead to... treatment Treat with this compound vs. Vehicle Control xenograft->treatment tumor_growth Measure Tumor Volume (Tumor Growth Inhibition) treatment->tumor_growth pd_biomarkers Pharmacodynamic Analysis (IHC of p-S6 in tumors) tumor_growth->pd_biomarkers

Caption: A typical preclinical experimental workflow for evaluating this compound.

Cell Viability / Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HEC-1A, ARK1) in 96-well plates at a predetermined density (e.g., 2-5x10³ cells/well) and allow them to adhere for 24 hours.[16]

    • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period, typically 72 hours.[16][19][20]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Assay (Caspase Activity ELISA)

This method quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.

  • Protocol:

    • Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound for a defined period (e.g., 18-24 hours).[16][19]

    • Cell Lysis: Harvest the cells and prepare whole-cell extracts using a lysis buffer provided with a commercial caspase activity assay kit.

    • Assay Procedure: Add the cell lysate to a microplate pre-coated with a substrate specific for the caspase of interest (e.g., cleaved caspase-3).

    • Incubation: Incubate according to the manufacturer's instructions to allow the caspase in the lysate to cleave the substrate.

    • Detection: Use a detection antibody and a colorimetric or fluorometric substrate to quantify the amount of cleaved substrate.

    • Measurement: Measure the signal using a plate reader.

    • Analysis: Normalize the results to the protein concentration of the lysate and express the activity as a fold change relative to the untreated control.[16]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Protocol:

    • Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound for a duration sufficient to induce cell cycle changes (e.g., 30 hours).[16]

    • Harvesting: Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).

    • Fixation: Fix the cells by resuspending the pellet in ice-cold 70-90% ethanol while vortexing gently. Store at -20°C for at least 2 hours or until analysis.[16]

    • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

    • Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[23]

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the AKT signaling pathway, providing a direct measure of pharmacodynamic target engagement.

  • Protocol:

    • Cell Culture and Treatment: Treat cultured cells with this compound for a short duration (e.g., 4-24 hours) to observe changes in protein phosphorylation.

    • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize the level of each phosphoprotein to its corresponding total protein level.

References

An In-depth Technical Guide to Ipatasertib's Effect on Downstream Targets of AKT Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ipatasertib (GDC-0068) is a potent and highly selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism.[2][3] Hyperactivation of this pathway is a frequent event in various human cancers, often due to genetic alterations in components like PIK3CA, PTEN, and AKT1.[3][4][5] Consequently, this compound has been extensively investigated as a therapeutic agent in oncology.[6][7][8]

This guide provides a detailed examination of this compound's mechanism of action, focusing specifically on its pharmacodynamic effects on key downstream targets of AKT signaling. We will present quantitative data from preclinical and clinical studies, outline the experimental protocols used to generate this data, and visualize the core signaling pathways and workflows.

The PI3K/AKT Signaling Pathway and this compound's Point of Intervention

The PI3K/AKT pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the plasma membrane, leading to its full activation through phosphorylation at Thr308 and Ser473.[3]

Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell growth and survival. This compound exerts its function by directly binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity and blocking the phosphorylation of these downstream effectors.[3]

AKT_Pathway cluster_upstream Upstream Activation cluster_akt Central AKT Node cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT (Protein Kinase B) PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits This compound This compound This compound->AKT Inhibits p70S6K p70S6K mTORC1->p70S6K Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival GSK3b->CellSurvival Inhibits PRAS40->mTORC1 Inhibits S6 S6 p70S6K->S6 Phosphorylates S6->CellSurvival WB_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_sep Separation & Transfer Lysis 1. Cell/Tissue Lysis (RIPA buffer + inhibitors) Quant 2. Protein Quantification (BCA Assay) Lysis->Quant Denature 3. Sample Denaturation (Laemmli buffer, 95°C) Quant->Denature SDSPAGE 4. SDS-PAGE (Protein Separation by MW) Denature->SDSPAGE Block 6. Blocking (5% BSA or Milk in TBST) PrimaryAb 7. Primary Antibody Incubation (e.g., anti-pS6, 4°C O/N) Block->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated, RT) PrimaryAb->SecondaryAb Detect 9. Detection (ECL Substrate + Imaging) SecondaryAb->Detect Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Transfer->Block IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_final Finalization Deparaffin 1. Deparaffinization & Rehydration Retrieval 2. Antigen Retrieval (Citrate/EDTA buffer) Deparaffin->Retrieval Quench 3. Quench Endogenous Peroxidase Retrieval->Quench Block 4. Blocking (Normal Serum) Quench->Block PrimaryAb 5. Primary Antibody Incubation Block->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect 7. Detection (DAB Substrate) SecondaryAb->Detect Counterstain 8. Counterstain (Hematoxylin) Detect->Counterstain Dehydrate 9. Dehydration & Mounting Counterstain->Dehydrate Image 10. Imaging Dehydrate->Image

References

Preclinical Evaluation of Ipatasertib in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (GDC-0068) is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in tumor cell proliferation, survival, metabolism, and resistance to therapy.[4] this compound's mechanism of action, which involves targeting the active, phosphorylated conformation of AKT, has shown promise in preclinical models of various solid tumors, particularly those with genetic alterations that lead to hyperactivation of the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Data Presentation

In Vitro Efficacy of this compound in Solid Tumor Cell Lines

The anti-proliferative activity of this compound has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the in vitro potency of the compound.

Cell LineCancer TypeKey Genetic AlterationsThis compound IC50 (µM)Reference
LNCaPProstate CancerPTEN null~0.157 (p-PRAS40 inhibition)[3]
PC3Prostate CancerPTEN null~0.197 (p-PRAS40 inhibition)[3]
BT474M1Breast CancerHER2 amplification~0.208 (p-PRAS40 inhibition)[3]
KPL-4Breast CancerPIK3CA H1047RNot specified, but sensitive[1]
MCF7-neo/HER2Breast CancerHER2 amplificationNot specified, but sensitive[3]
ARK1Uterine Serous CarcinomaNot specified6.62[6]
SPEC-2Uterine Serous CarcinomaNot specified2.05[6]
HEC-1AEndometrial CancerNot specified4.65[7]
ECC-1Endometrial CancerNot specified2.92[7]
Cell Lines with PTEN/PIK3CA alterations (mean)VariousPTEN loss or PIK3CA mutations4.8 ± 0.56[1]
Cell Lines without PTEN/PIK3CA alterations (mean)VariousWild-type PTEN and PIK3CA8.4 ± 0.48[1]
In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been confirmed in various in vivo xenograft models, demonstrating its potential for clinical translation.

Xenograft ModelCancer TypeKey Genetic AlterationsThis compound Dose and ScheduleOutcomeReference
LNCaPProstate CancerPTEN null100 mg/kg/day, oralPotent antitumor efficacy[3]
PC3Prostate CancerPTEN null100 mg/kg/day, oralPotent antitumor efficacy[3]
KPL-4Breast CancerPIK3CA H1047RDose-dependentDose-dependent tumor growth inhibition[1]
MCF7-neo/HER2Breast CancerHER2 amplification100 mg/kg/day, oralPotent antitumor efficacy[3]
537MelMelanomaPTEN nullDose-dependentDose-dependent tumor growth inhibition[1]
HCT116Colon CancerKRAS G13D, PIK3CA H1047RNot specifiedIneffective in suppressing growth[1]
Lkb1fl/flp53fl/fl transgenic miceEndometrial CancerLKB1 and p53 deletion50 mg/kg, oral gavage, daily for 4 weeksReduced tumor growth[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Colony Formation Assay (Clonogenic Assay)

Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.

Methodology:

  • Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.[9][10][11]

Western Blot Analysis for PI3K/AKT Pathway Modulation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13][14]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.[7]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Patient-Derived Xenograft (PDX) Model Study

Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.

Methodology:

  • Tumor Implantation: Surgically implant fresh tumor tissue fragments from a patient's tumor subcutaneously into immunodeficient mice.[15][16]

  • Tumor Engraftment and Expansion: Monitor the mice for tumor engraftment and expand the tumor by passaging it into new cohorts of mice.

  • Treatment Study: Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment and control groups.

  • Drug Administration and Monitoring: Administer this compound and monitor tumor growth as described in the xenograft study protocol.

  • Data Analysis: Analyze the tumor growth data and correlate the response to this compound with the molecular characteristics of the original patient tumor.

Mandatory Visualization

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->AKT inhibits S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Selection of Solid Tumor Cell Lines CellViability Cell Viability Assays (e.g., MTT) CellLines->CellViability ColonyFormation Colony Formation Assays CellLines->ColonyFormation WesternBlot Western Blot for Pathway Analysis CellLines->WesternBlot Xenograft Xenograft Model Establishment CellViability->Xenograft Promising Results PKPD Pharmacokinetic/ Pharmacodynamic Analysis WesternBlot->PKPD Target Engagement EfficacyStudies Tumor Growth Efficacy Studies Xenograft->EfficacyStudies PDX Patient-Derived Xenograft (PDX) Model Development PDX->EfficacyStudies EfficacyStudies->PKPD end Clinical Translation EfficacyStudies->end start Start start->CellLines

Caption: General workflow for the preclinical evaluation of this compound in solid tumors.

References

Unraveling the Molecular Basis of Ipatasertib's Selectivity for AKT Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B): AKT1, AKT2, and AKT3.[1][2][3] These kinases are central nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a critical role in tumor cell proliferation, survival, and metabolism.[4][5] While characterized as a pan-AKT inhibitor, this compound exhibits a degree of selectivity among the three highly homologous isoforms. Understanding the molecular underpinnings of this selectivity is crucial for optimizing its therapeutic application, predicting patient response, and designing next-generation isoform-specific inhibitors.

This technical guide provides an in-depth exploration of the molecular basis for this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to support researchers and drug development professionals in this field.

Data Presentation: Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound against the three AKT isoforms has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being key parameters. The data consistently demonstrates a higher potency for AKT1 and AKT3 over AKT2.

ParameterAKT1AKT2AKT3Reference
IC50 (nM) 5188[4]
Ki (nM) ---Data Not Available

Table 1: In Vitro Inhibitory Potency of this compound against AKT Isoforms. IC50 values were determined using cell-free kinase assays. A lower value indicates higher potency.

Molecular Basis of Selectivity: Structural Insights

The selectivity of this compound is primarily dictated by subtle amino acid variations within the highly conserved ATP-binding pockets of the AKT isoforms. Although a co-crystal structure of this compound with any AKT isoform is not publicly available, molecular modeling and structural analysis of related inhibitors provide significant insights into the key interactions.

Two principal regions of amino acid divergence within the kinase domain are hypothesized to influence inhibitor binding and selectivity.[1][6]

  • The "Gatekeeper" Residue and Surrounding Area: In AKT1, serine 205 (Ser205) is a key residue. In contrast, AKT2 and AKT3 possess a bulkier threonine residue at the corresponding position.[1][6] This seemingly minor substitution can alter the shape and electrostatic environment of the binding pocket, potentially influencing the affinity of inhibitors.

  • A Variable Three-Residue Turn: A turn of three amino acids, comprising Glu267, Lys268, and Asn269 in AKT1, exhibits differences in both length and amino acid composition in AKT2 and AKT3.[1][6] This region's variability can impact the overall conformation of the binding pocket and present differential interaction opportunities for inhibitors.

The following diagram illustrates the key amino acid differences in the ATP-binding pocket of the three AKT isoforms that likely contribute to the observed selectivity of this compound.

Key Amino Acid Differences in the ATP-Binding Pocket of AKT Isoforms cluster_AKT1 AKT1 cluster_AKT2 AKT2 cluster_AKT3 AKT3 AKT1_Pocket ATP-Binding Pocket AKT1_Res1 Ser205 AKT1_Pocket->AKT1_Res1 AKT1_Res2 Glu267-Lys268-Asn269 (3-residue turn) AKT1_Pocket->AKT1_Res2 AKT2_Pocket ATP-Binding Pocket AKT2_Res1 Thr (corresponding to Ser205) AKT2_Pocket->AKT2_Res1 AKT2_Res2 Shorter turn, different residues AKT2_Pocket->AKT2_Res2 AKT3_Pocket ATP-Binding Pocket AKT3_Res1 Thr (corresponding to Ser205) AKT3_Pocket->AKT3_Res1 AKT3_Res2 Shorter turn, different residues AKT3_Pocket->AKT3_Res2 This compound This compound This compound->AKT1_Pocket Higher Affinity This compound->AKT2_Pocket Lower Affinity This compound->AKT3_Pocket Higher Affinity

Figure 1: Amino Acid Differences in AKT Isoform ATP-Binding Pockets.

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, thereby preventing the phosphorylation of downstream substrates.[4][7] It preferentially targets the active, phosphorylated conformation of AKT (pAKT), which is characterized by a "PH-out" conformation where the pleckstrin homology (PH) domain is displaced, rendering the ATP-binding site accessible.[4] By inhibiting AKT, this compound effectively blocks the downstream signaling cascade, leading to the suppression of cell proliferation and survival.

The following diagram depicts the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (AKT1/2/3) PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->AKT inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Determining the isoform selectivity of kinase inhibitors requires robust and sensitive in vitro assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining the IC50 values of inhibitors.

Protocol: In Vitro Kinase Assay for IC50 Determination of this compound (ADP-Glo™ Kinase Assay)

This protocol is a representative example for determining the IC50 values of this compound against AKT1, AKT2, and AKT3.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • AKT substrate peptide (e.g., Crosstide)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the AKT enzyme and substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

The following diagram outlines the experimental workflow for determining the IC50 of this compound.

Experimental Workflow for this compound IC50 Determination Start Start Prep_this compound Prepare this compound Serial Dilutions Start->Prep_this compound Prep_Kinase_Mix Prepare Kinase/Substrate Mixture (AKT1, 2, or 3) Start->Prep_Kinase_Mix Dispense Dispense Reagents into 384-well Plate Prep_this compound->Dispense Prep_Kinase_Mix->Dispense Incubate_Reaction Incubate for Kinase Reaction Dispense->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate for ATP Depletion Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Luminescence Incubate for Luminescence Development Add_Detection->Incubate_Luminescence Read_Plate Measure Luminescence Incubate_Luminescence->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for IC50 Determination using the ADP-Glo™ Kinase Assay.

Conclusion

The selectivity of this compound for AKT isoforms, while modest, is a critical aspect of its pharmacological profile. This guide has delineated the key molecular determinants of this selectivity, focusing on the subtle yet significant amino acid differences within the ATP-binding pockets of AKT1, AKT2, and AKT3. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the nuances of this compound's interactions and to guide the development of more potent and isoform-selective AKT inhibitors. A deeper understanding of these molecular interactions will ultimately pave the way for more precise and effective therapeutic strategies targeting the AKT signaling pathway in cancer.

References

Ipatasertib's Impact on Cell Cycle Progression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of initial studies concerning the effects of Ipatasertib on cell cycle progression. This compound (GDC-0068) is a potent, orally administered, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine-specific protein kinase B (AKT1, AKT2, and AKT3)[1][2][3]. By selectively inhibiting AKT, a central node in the PI3K/AKT/mTOR signaling pathway, this compound disrupts key cellular processes, including cell cycle progression, proliferation, and survival, making it a promising agent in cancer therapy[1][4][5]. This document synthesizes quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: The PI3K/AKT Pathway and Cell Cycle Control

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular functions.[4] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to hyperactivation of AKT signaling, which promotes uncontrolled cell growth and proliferation—a hallmark of cancer[4][6].

Activated AKT influences cell cycle progression through several downstream effectors. It can phosphorylate and inactivate glycogen synthase kinase 3β (GSK3β), leading to increased levels of Cyclin D1. AKT also regulates the function of cell cycle inhibitors like p21WAF1 and p27Kip1[1]. By inhibiting all three AKT isoforms, this compound effectively blocks these downstream signals, leading to a disruption in cell cycle progression and a reduction in cancer cell viability[1][5].

dot

PI3K_AKT_Pathway cluster_akt_downstream cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b AKT->GSK3b p27 p27Kip1 AKT->p27 This compound This compound This compound->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation CellCycle Cell Cycle Progression p27->CellCycle Activation Activation Activation_edge Inhibition Inhibition Inhibition_edge

Figure 1: this compound's mechanism of action within the PI3K/AKT signaling pathway.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

Preclinical studies have consistently demonstrated that this compound induces cell cycle arrest in various cancer cell lines. The specific phase of arrest (G1 or G2/M) can be cell-line dependent. For instance, in uterine serous carcinoma (USC) cell lines, this compound was shown to induce G1 phase arrest in ARK1 cells and G2 phase arrest in SPEC-2 cells in a dose-dependent manner[7]. Similarly, in endometrial cancer cell lines HEC-1A and ECC-1, this compound treatment led to a marked G1 phase arrest[8].

Cell LineCancer TypeThis compound Conc. (µM)Duration (hours)Observed Effect on Cell CycleReference
ARK1 Uterine Serous Carcinoma2530G1 phase population increased from ~50% to ~58%[7]
SPEC-2 Uterine Serous Carcinoma2530G2 phase population increased from ~15% to ~23%[7]
HEC-1A Endometrial Cancer1036Marked increase in G1 phase population[8]
ECC-1 Endometrial Cancer1036Marked increase in G1 phase population[8]

Table 1: Summary of Quantitative Data on this compound-Induced Cell Cycle Arrest.

Impact on Cell Cycle Regulatory Proteins

The cell cycle arrest induced by this compound is accompanied by significant changes in the expression levels of key cell cycle regulatory proteins. Studies have shown a dose-dependent decrease in the expression of Cyclin D1, CDK4, and CDK6 following this compound treatment in both USC and endometrial cancer cell lines[7][8]. These proteins are crucial for the G1/S transition, and their downregulation provides a molecular basis for the observed G1 arrest[9].

Cell LineCancer TypeThis compound Conc.Duration (hours)ProteinChange in ExpressionReference
ARK1 Uterine Serous Carcinoma0.5, 5, 25 µM24Cyclin D1, CDK4, CDK6Dose-dependent decrease[7]
SPEC-2 Uterine Serous Carcinoma0.5, 5, 25 µM24Cyclin D1, CDK4, CDK6Dose-dependent decrease[7]
HEC-1A Endometrial Cancer0.1 - 10 µM24Cyclin D1, CDK4, CDK6Dose-dependent decrease[8]
ECC-1 Endometrial Cancer0.1 - 10 µM24Cyclin D1, CDK4, CDK6Dose-dependent decrease[8]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins.

dot

Logical_Relationship This compound This compound AKT AKT Phosphorylation This compound->AKT inhibits Downstream Downregulation of: - Cyclin D1 - CDK4 - CDK6 AKT->Downstream leads to Arrest G1 Phase Cell Cycle Arrest Downstream->Arrest results in

Figure 2: Logical flow from this compound administration to cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to study the effects of this compound on the cell cycle.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 24-36 hours)[7][8].

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at 4°C for at least 2 hours (or overnight)[10].

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks[10]. The data is then analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Protocol 2: Western Blotting for Cell Cycle Proteins

This protocol details the detection of changes in the expression of proteins like Cyclin D1, CDK4, and CDK6 after this compound treatment.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-α-Tubulin or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: After treating cells with this compound for the specified time (e.g., 24 hours), wash them with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.

dot

Experimental_Workflow cluster_experiments start Cancer Cell Culture treatment Treat with this compound (vs. Vehicle Control) start->treatment harvest Harvest Cells treatment->harvest flow_branch Flow Cytometry (Cell Cycle Analysis) harvest->flow_branch wb_branch Western Blot (Protein Expression) harvest->wb_branch fixation Fixation (70% Ethanol) flow_branch->fixation staining_pi Stain with Propidium Iodide & RNase A fixation->staining_pi analysis_flow Acquire & Analyze Data staining_pi->analysis_flow lysis Cell Lysis & Protein Quantification wb_branch->lysis sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblotting with Specific Antibodies sds_page->blotting analysis_wb Detect & Quantify Bands blotting->analysis_wb

Figure 3: Standard experimental workflow for studying this compound's effects.

Synergistic Potential with Other Therapies

Initial studies also highlight the potential for this compound to work synergistically with other anti-cancer agents. For instance, combining this compound with paclitaxel has shown synergistic effects in reducing cell proliferation in USC cells[7][11]. Furthermore, clinical and preclinical data suggest that combining AKT inhibitors like this compound with CDK4/6 inhibitors could be a promising strategy to overcome resistance in hormone receptor-positive breast cancer[12][13][14]. Drug combination screenings have also shown additive or synergistic cytotoxicity when this compound is combined with inhibitors of the RAS/MEK/ERK pathway[15].

References

Unveiling the Pro-Apoptotic Power of Ipatasertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib, a potent and selective pan-Akt inhibitor, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the targeted inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in a multitude of cancers. This in-depth technical guide explores the core function of this compound in inducing apoptosis in cancer cells. We will delve into the molecular signaling cascades initiated by this compound, present quantitative data from key experimental findings, and provide detailed protocols for the essential assays used to characterize its pro-apoptotic activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound and its Target: The PI3K/AKT Pathway

This compound is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT/mTOR pathway is a central signaling node that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[2] This aberrant activation promotes tumorigenesis and confers resistance to apoptosis. By inhibiting AKT, this compound effectively shuts down these pro-survival signals, thereby sensitizing cancer cells to programmed cell death.[2][3]

The Molecular Machinery of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach that involves both the intrinsic and extrinsic pathways. The inhibition of AKT by this compound leads to the activation of downstream effectors that ultimately converge on the core apoptotic machinery.

Activation of Pro-Apoptotic Transcription Factors

A key consequence of AKT inhibition by this compound is the activation of the Forkhead Box O3a (FoxO3a) and Nuclear Factor-kappa B (NF-κB) transcription factors.[4][5] In the presence of active AKT, FoxO3a is phosphorylated and sequestered in the cytoplasm, preventing it from transcribing its target genes. This compound-mediated AKT inhibition allows FoxO3a to translocate to the nucleus, where it upregulates the expression of the pro-apoptotic BH3-only protein, PUMA (p53 upregulated modulator of apoptosis).[4][5] Similarly, this compound can modulate NF-κB signaling to promote the expression of pro-apoptotic genes.[4][5]

The Central Role of PUMA and the Intrinsic Apoptotic Pathway

PUMA is a critical initiator of the intrinsic, or mitochondrial, pathway of apoptosis. It functions by directly activating the pro-apoptotic Bcl-2 family members Bax and Bak, and by inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4] The activation of Bax and Bak leads to their oligomerization at the outer mitochondrial membrane, forming pores that result in mitochondrial outer membrane permeabilization (MOMP).[3][6] This allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Caspase Cascade Activation

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.[7] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[7] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[7]

Engagement of the Extrinsic Apoptotic Pathway

Evidence also suggests that this compound can induce apoptosis through the extrinsic pathway, as indicated by the activation of caspase-8.[2][8] The extrinsic pathway is initiated by the binding of death ligands to their cognate death receptors on the cell surface, leading to the recruitment and activation of caspase-8.[7] Activated caspase-8 can directly activate effector caspases or cleave the BH3-only protein Bid to its truncated form, tBid, which then engages the intrinsic pathway by activating Bax and Bak.[7]

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

Cell LineCancer TypeIC50 (µM)Reference
ARK1Uterine Serous Carcinoma6.62[2]
SPEC-2Uterine Serous Carcinoma2.05[2]
HEC-1AEndometrial CancerNot Specified[8]
ECC-1Endometrial CancerNot Specified[8]
Table 1: IC50 Values of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, indicating its potency in inhibiting cell viability.
Cell LineCancer TypeThis compound Concentration (µM)Fold Increase in Caspase-3 ActivityFold Increase in Caspase-8 ActivityFold Increase in Caspase-9 ActivityReference
ARK1Uterine Serous Carcinoma251.751.511.69[2]
SPEC-2Uterine Serous Carcinoma252.91.591.61[2]
HEC-1AEndometrial Cancer101.8761.5351.694[5][8]
ECC-1Endometrial Cancer101.9891.6181.898[5][8]
Table 2: Dose-Dependent Activation of Caspases by this compound. This table illustrates the fold increase in the activity of key apoptotic caspases in cancer cells following treatment with this compound.
Cell LineCancer TypeThis compound TreatmentChange in Protein ExpressionReference
ARK1Uterine Serous CarcinomaIncreasing DosesDecreased Bcl-2 and Mcl-1[2]
SPEC-2Uterine Serous CarcinomaIncreasing DosesDecreased Bcl-2 and Mcl-1[2]
HCT116Colon Cancer1-20 µM (24h)Increased PUMA[3]
HCT116Colon Cancer10 µMIncreased Bax activation[3]
Table 3: this compound-Mediated Regulation of Apoptotic Proteins. This table highlights the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins.

Visualizing the Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Ipatasertib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT FoxO3a_p p-FoxO3a (inactive) AKT->FoxO3a_p Phosphorylation NFkB_I IκB-NF-κB (inactive) AKT->NFkB_I Inhibition of IκB degradation This compound This compound This compound->AKT FoxO3a FoxO3a (active) FoxO3a_p->FoxO3a Dephosphorylation PUMA_transcription PUMA Transcription FoxO3a->PUMA_transcription NFkB NF-κB (active) NFkB_I->NFkB IκB degradation NFkB->PUMA_transcription Bcl2_Mcl1 Bcl-2 / Mcl-1 (anti-apoptotic) Bax_Bak Bax / Bak (pro-apoptotic) Cytochrome_c_release Cytochrome c release Bax_Bak->Cytochrome_c_release Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PUMA_transcription->Bcl2_Mcl1 Inhibits PUMA_transcription->Bax_Bak Activates

Figure 1: this compound's Mechanism of Apoptosis Induction. This diagram illustrates how this compound inhibits the PI3K/AKT pathway, leading to the activation of FoxO3a and NF-κB, PUMA upregulation, and subsequent activation of the intrinsic apoptotic cascade.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays Cell_Culture Cancer Cell Culture Ipatasertib_Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Ipatasertib_Treatment Harvest_Cells Harvest Cells Ipatasertib_Treatment->Harvest_Cells Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->Flow_Cytometry Caspase_Assay Caspase Activity Assay (ELISA/Fluorometric) Harvest_Cells->Caspase_Assay Western_Blot Western Blotting Harvest_Cells->Western_Blot Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental Workflow for Assessing this compound-Induced Apoptosis. This flowchart outlines the key experimental steps for evaluating the pro-apoptotic effects of this compound on cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Preparation: Treat cells with this compound as described above. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][9]

Caspase Activity Assay (Colorimetric/Fluorometric)
  • Cell Lysis: Lyse the this compound-treated and control cells using the provided lysis buffer from a commercial caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[10]

  • Data Analysis: Calculate the fold change in caspase activity in the treated samples compared to the control.

Western Blotting for Apoptotic Proteins
  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, PUMA, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]

Conclusion and Future Directions

This compound effectively induces apoptosis in a range of cancer cell types by targeting the PI3K/AKT signaling pathway. Its ability to activate pro-apoptotic transcription factors, upregulate PUMA, and trigger both intrinsic and extrinsic caspase cascades underscores its potential as a powerful anti-cancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pro-apoptotic mechanisms of this compound. Future investigations should focus on identifying predictive biomarkers of response to this compound and exploring its synergistic effects in combination with other anti-cancer therapies to enhance apoptotic induction and overcome therapeutic resistance. The ongoing clinical evaluation of this compound will be crucial in defining its role in the treatment of various malignancies.[12][13]

References

Methodological & Application

Application Notes: Ipatasertib for Prostate Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including prostate cancer, playing a critical role in cell survival, proliferation, metabolism, and growth.[3][4] In prostate cancer, the loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, is a common event, occurring in 40-50% of metastatic castration-resistant prostate cancer (mCRPC) cases.[5][6] This loss leads to hyperactivation of AKT signaling, promoting uncontrolled cell growth and resistance to therapies.[3][6]

This compound inhibits AKT by binding competitively to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream targets.[7] This action leads to reduced cell growth, induction of apoptosis, and cell cycle arrest.[3][8] Preclinical and clinical studies have shown that this compound is particularly effective in tumors with alterations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1][9] These notes provide detailed protocols for evaluating the effects of this compound on prostate cancer cell lines.

PI3K/AKT Signaling Pathway and this compound's Mechanism of Action

The PI3K/AKT pathway is a crucial intracellular signaling cascade. It is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream proteins that regulate key cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3] this compound directly inhibits the kinase activity of AKT, blocking all downstream signaling.[3]

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis This compound This compound This compound->AKT Inhibits

Caption: PI3K/AKT pathway showing the inhibitory action of this compound.

Data Presentation

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Studies have shown that cancer cell lines with PTEN loss or PIK3CA mutations are generally more sensitive to this compound.[9]

Cell LinePTEN StatusAndrogen SensitivityThis compound IC50 (µM)Reference
LNCaPHomozygous deletionSensitiveStrong Impact[10]
PC-3Homozygous deletionResistant-[10]
DU145Heterozygous mutationResistant-[10]
VCaPWild-typeSensitiveStrong Impact[10]
22RV1Wild-typeResistantLess sensitive[7][10]
LAPC4-SensitiveMore sensitive than androgen withdrawal[7]

Note: "Strong Impact" indicates potent antiproliferative effects as described in the cited study, though a specific IC50 value was not provided in that context.[10] The sensitivity of cell lines can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in prostate cancer cell lines.

Experimental_Workflow cluster_assays Downstream Assays start Prostate Cancer Cell Line Culture seed Seed Cells into Appropriate Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for Specified Duration treat->incubate viability Cell Viability Assay (MTT / CTG) incubate->viability western Western Blot (Protein Analysis) incubate->western apoptosis Apoptosis Assay (Caspase / Annexin V) incubate->apoptosis analyze Data Collection & Analysis viability->analyze western->analyze apoptosis->analyze

References

Application Notes and Protocols: Ipatasertib in Triple-Negative Breast Cancer (TNBC) Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity makes targeted therapy challenging. A significant portion of TNBCs, approximately 35-40%, exhibit alterations in the PI3K/AKT/mTOR signaling pathway, such as mutations in PIK3CA or AKT1, or the loss of the tumor suppressor PTEN.[2][3][4][5][6] These alterations lead to the hyperactivation of AKT, a key signaling node that promotes cell survival, proliferation, and resistance to chemotherapy.[7][8]

Ipatasertib is a potent, orally administered, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT.[2][3][9] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling and reducing cancer cell proliferation and tumor growth.[7][9] Preclinical studies in various cancer cell lines and xenograft models have demonstrated that this compound shows activity in a broad range of cancer types and can act synergistically with cytotoxic agents like paclitaxel.[6][9][10]

These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its use in TNBC xenograft models, and a summary of key efficacy data from clinical trials to guide preclinical research and drug development.

Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. In many TNBC tumors, this pathway is aberrantly activated. This compound functions by directly inhibiting the central kinase, AKT.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6, GSK3β) AKT->Downstream This compound This compound This compound->AKT Inhibits mTORC1->Downstream PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols for TNBC Xenograft Models

This section outlines a representative protocol for evaluating the efficacy of this compound, alone or in combination with paclitaxel, in a TNBC patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model.

Materials and Reagents
  • Cell Lines: TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) or established TNBC PDX models.

  • Animals: Female immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.

  • This compound (GDC-0068, RG7440): For formulation.

  • Vehicle Control: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose).

  • Paclitaxel: For formulation.

  • Paclitaxel Vehicle: Appropriate vehicle (e.g., saline or Cremophor EL/ethanol).

  • Reagents for Tumor Implantation: Matrigel, sterile PBS, syringes, needles.

  • Equipment: Calipers, animal balance, sterile laminar flow hood, cell culture equipment.

Experimental Workflow

Experimental_Workflow A 1. TNBC Cell Culture or PDX Tissue Preparation B 2. Subcutaneous Implantation into Immunodeficient Mice A->B C 3. Tumor Growth Monitoring (e.g., to ~150-200 mm³) B->C D 4. Randomization into Treatment Groups C->D E1 Group 1: Vehicle D->E1 E2 Group 2: This compound D->E2 E3 Group 3: Paclitaxel D->E3 E4 Group 4: This compound + Paclitaxel D->E4 F 5. Drug Administration (e.g., 21-28 day cycle) E1->F E2->F E3->F E4->F G 6. Monitor Tumor Volume and Body Weight (2-3x weekly) F->G H 7. Endpoint Analysis: Tumor Growth Inhibition (TGI), Pharmacodynamics (p-AKT) G->H

Caption: A typical experimental workflow for a TNBC xenograft efficacy study.
Detailed Methodology

  • Tumor Model Establishment:

    • CDX: Culture TNBC cells (e.g., MDA-MB-468) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend 1-5 x 10⁶ cells in a 1:1 mixture of sterile PBS and Matrigel.

    • PDX: Surgically implant a small fragment (2-3 mm³) of a viable PDX tumor subcutaneously.

    • Inject the cell suspension or implant the tissue fragment subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size.

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.

  • Drug Formulation and Administration:

    • This compound: Formulate for oral administration (e.g., in 0.5% methylcellulose). Based on clinical trial schedules, a representative preclinical regimen is daily oral gavage (e.g., 400 mg dose in humans translates to a specific dose in mice based on allometric scaling) for 21 consecutive days of a 28-day cycle.[11]

    • Paclitaxel: Formulate for intravenous (IV) or intraperitoneal (IP) injection. A representative regimen is administration on days 1, 8, and 15 of each 28-day cycle.[11]

    • Combination Group: Administer both this compound and paclitaxel according to their respective schedules.

    • Vehicle Group: Administer the corresponding vehicles on the same schedule.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and mouse body weights 2-3 times weekly throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • Monitor animals for any signs of toxicity. Body weight loss exceeding 20% is a common endpoint criterion.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or at specific time points post-dose), collect tumor tissue.

    • Perform Western blot analysis to assess the inhibition of the PI3K/AKT pathway. Key biomarkers to measure include the phosphorylation levels of AKT (p-AKT) and downstream targets like S6 ribosomal protein (p-S6).[9] Effective this compound treatment is expected to decrease the levels of p-S6.[9]

Quantitative Data Summary (from Clinical Trials)

While preclinical xenograft data is often proprietary, the results from key clinical trials (LOTUS and IPATunity130) provide valuable quantitative insights into the efficacy of this compound in combination with paclitaxel for metastatic TNBC (mTNBC).

Table 1: Efficacy Data from the Phase II LOTUS Trial [11][12][13][14]

PopulationEndpointThis compound + PaclitaxelPlacebo + PaclitaxelHazard Ratio (HR) [95% CI]
Intent-to-Treat (ITT) Median PFS6.2 months4.9 months0.60 [0.37-0.98]
Median OS23.1 - 25.8 months16.9 - 18.4 months0.62 [0.37-1.05]
PIK3CA/AKT1/PTEN-altered Median PFS9.0 months4.9 months0.44 [0.20-0.99]

PFS: Progression-Free Survival; OS: Overall Survival; CI: Confidence Interval.

Table 2: Efficacy Data from the Phase III IPATunity130 Trial (PIK3CA/AKT1/PTEN-altered Population) [6][14][15][16]

EndpointThis compound + PaclitaxelPlacebo + PaclitaxelHazard Ratio (HR) [95% CI]
Median PFS 7.4 months6.1 months1.02 [0.71-1.45]
Median OS 24.4 months24.9 months1.08 [0.73-1.58]
Objective Response Rate 39%35%N/A

Note: The confirmatory Phase III IPATunity130 trial did not meet its primary endpoint, failing to replicate the significant PFS benefit observed in the biomarker-selected population of the LOTUS trial.[14][15][16]

Conclusion and Future Directions

This compound is a selective AKT inhibitor that targets a frequently dysregulated pathway in triple-negative breast cancer. Preclinical TNBC xenograft models are essential tools for investigating its mechanism of action, identifying potential synergistic drug combinations, and exploring biomarkers of response and resistance. The provided protocols offer a framework for conducting such studies.

While the combination of this compound and paclitaxel showed initial promise, particularly in TNBC with PI3K/AKT pathway alterations, the results from the Phase III IPATunity130 trial were not positive.[16] This highlights the complexity of the PI3K/AKT pathway and the inherent heterogeneity of TNBC. Future preclinical research using xenograft models should focus on:

  • Investigating mechanisms of adaptive resistance to AKT inhibition.

  • Evaluating novel combination strategies, potentially with other targeted agents or immunotherapy.

  • Refining biomarker strategies to better identify patient populations who may benefit from AKT inhibitors.

References

Application Notes and Protocols: Determining the IC50 of Ipatasertib using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[3][4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and activation, which leads to the inhibition of downstream signaling, induction of apoptosis, and a reduction in cell proliferation.[1][3]

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[6]

This compound Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound. Activation of receptor tyrosine kinases (RTKs) initiates the pathway, leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then modulates the function of a multitude of downstream substrates to promote cell survival and proliferation. This compound inhibits this cascade by blocking the activity of AKT.

Ipatasertib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: PI3K/AKT signaling pathway and this compound's mechanism of action.

Experimental Protocol: MTT Assay for this compound IC50 Determination

This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cell lines.

Materials and Reagents:

  • This compound (GDC-0068)

  • Selected cancer cell line (e.g., ARK1, SPEC-2, etc.)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Methodology

Day 1: Cell Seeding

  • Culture the selected cancer cell line until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

  • Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5,000 to 10,000 cells/well (or 0.5-1.0x10^5 cells/ml) in a 100 µL volume.[8]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[8]

Day 2: this compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test for this compound is 0.01 µM to 25 µM.[9] It is recommended to perform a wide range of dilutions for the initial experiment (e.g., 0.1, 1, 10, 25 µM) and then a narrower range in subsequent experiments to pinpoint the IC50.

  • Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments. A 72-hour incubation is common for drug- M.[8][9]

Day 4/5: MTT Assay and Data Collection

  • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[10]

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8][11]

  • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals, resulting in a purple solution.[5][12]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

Experimental Workflow

The following diagram provides a visual representation of the MTT assay workflow.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with This compound Dilutions incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent (10-20 µL/well) incubate_48_72h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h dissolve_formazan Remove Medium & Add Solubilizing Agent (e.g., DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT assay.

Data Presentation and Analysis

Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.

Table 1: Example Dose-Response Data for this compound in a Cancer Cell Line

This compound Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Vehicle Control)1.2501.200100.0%
0.11.1901.14095.0%
0.51.0220.97281.0%
1.00.8600.81067.5%
2.50.6500.60050.0%
5.00.4400.39032.5%
100.2600.21017.5%
250.1700.12010.0%
No-Cell Control0.050N/AN/A

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
ARK1Serous Endometrial Cancer6.62[4]
SPEC-2Serous Endometrial Cancer2.05[4]
PTEN-loss / PIK3CA-mutatedVarious Solid TumorsMean: 4.8Significantly lower IC50 compared to wild-type.[13]
Wild-Type (PTEN/PIK3CA)Various Solid TumorsMean: 8.4[13]
OE33, N87, OE19HER-2 Positive Gastric Cancer~0.1 to ~0.5[9]

The MTT assay is a reliable and straightforward method for determining the cytotoxic effects of this compound on cancer cell lines. A precise determination of the IC50 value is crucial for understanding the drug's potency and for comparing its efficacy across different cellular contexts, particularly in relation to the genetic background of the cancer cells, such as the status of the PI3K/AKT pathway.[13] This protocol provides a robust framework for researchers to assess the in vitro activity of this compound and other AKT inhibitors.

References

Application Note: Analysis of p-AKT (Ser473) Inhibition by Ipatasertib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to therapy.[1][4][5] AKT, also known as Protein Kinase B (PKB), is a central node in this cascade.[1][6] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[4]

Ipatasertib (GDC-0068) is a potent and highly selective, ATP-competitive small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][6][7][8][9] It preferentially targets the active, phosphorylated form of AKT (p-AKT), thereby inhibiting downstream signaling and leading to decreased cell proliferation and induction of apoptosis.[4][7][10] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on AKT phosphorylation at Ser473 (p-AKT) in cancer cell lines using Western blot analysis.

Principle

This protocol describes the treatment of cultured cancer cells with this compound, followed by protein extraction and quantification. The relative levels of phosphorylated AKT (p-AKT Ser473) and total AKT are then determined by Western blotting. A decrease in the ratio of p-AKT to total AKT with increasing concentrations of this compound indicates successful target engagement and inhibition of the PI3K/AKT pathway.

Signaling Pathway and Drug Mechanism

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[11][12] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[3] This colocalization facilitates the phosphorylation and activation of AKT.[1][2] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1]

PI3K_AKT_Pathway cluster_pip cluster_akt RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K:e->PIP3:w PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates Downstream Downstream Targets (e.g., mTORC1, GSK3β) pAKT->Downstream Activates This compound This compound This compound->pAKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation for SDS-PAGE D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Blotting) F->G H 8. Membrane Blocking G->H I 9. Primary Antibody Incubation (p-AKT, Total AKT, Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection (Chemiluminescence) J->K L 12. Data Analysis & Normalization K->L

References

Application Notes and Protocols for In Vivo Dosing and Administration of Ipatasertib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Ipatasertib (also known as GDC-0068), a potent and selective pan-Akt inhibitor, in various mouse models of cancer. The following sections detail the mechanism of action, recommended dosing and administration protocols, and expected pharmacodynamic and anti-tumor effects based on preclinical studies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3] By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, leading to the inhibition of downstream signaling.[4] This results in decreased phosphorylation of Akt substrates such as PRAS40 and S6 ribosomal protein, ultimately leading to cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway.[4][5]

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream This compound This compound This compound->Akt inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic, pharmacodynamic, and efficacy data for this compound in mouse models from various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Dose (mg/kg)Administration RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Mouse StrainReference
100Oral Gavage~10~2~60Nude[4]

Note: Approximate values were extrapolated from graphical data.

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
Mouse ModelCancer TypeThis compound Dose (mg/kg) & ScheduleTreatment DurationTumor Growth Inhibition (%)Reference
Lkb1fl/flp53fl/fl (transgenic)Endometrial Cancer50 mg/kg, daily oral gavage4 weeks52.2 (tumor weight reduction)[3]
HCT116 XenograftColon Cancer40 mg/kg, daily oral gavage21 daysSignificant inhibition vs. controlN/A
MCF7-neo/HER2 XenograftBreast Cancer100 mg/kg, daily oral gavage21 days>90[4]
LNCaP XenograftProstate Cancer100 mg/kg, daily oral gavage21 days>90[4]
Table 3: Pharmacodynamic Effects of this compound in Mouse Tumor Tissues
Mouse ModelCancer TypeThis compound Dose (mg/kg)Time PointBiomarkerChangeReference
Lkb1fl/flp53fl/flEndometrial Cancer504 weeksp-S6Decreased[3]
MCF7-neo/HER2Breast Cancer1002-24 hoursp-Akt (S473)Increased (target engagement)[4]
MCF7-neo/HER2Breast Cancer1002-24 hoursp-PRAS40 (T246)Decreased[4]
MCF7-neo/HER2Breast Cancer1002-24 hoursp-S6 (S235/236)Decreased[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D F Treatment Administration (Oral Gavage) D->F E This compound Formulation E->F G Tumor Volume Measurement F->G H Pharmacodynamic Analysis (Tissue Collection) G->H I Efficacy Assessment G->I

References

Application Notes and Protocols for Establishing Ipatasertib-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive inhibitor targeting all three isoforms of the serine/threonine kinase AKT.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2] Hyperactivation of this pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, drives tumor cell growth, proliferation, and survival.[2][3] While AKT inhibitors like this compound have shown promise, the development of acquired resistance is a significant clinical challenge that can limit their long-term efficacy.[4][5]

Establishing this compound-resistant cancer cell line models is a critical step in understanding the underlying molecular mechanisms of resistance.[6] These models serve as invaluable tools for identifying resistance biomarkers, investigating bypass signaling pathways, and developing novel combination strategies to overcome or prevent resistance.[4] This document provides a detailed guide for researchers to develop and characterize this compound-resistant cancer cell lines.

Principle of Resistance Induction

The generation of drug-resistant cancer cell lines is typically achieved by exposing a parental, drug-sensitive cell line to a selective pressure, namely the drug itself, over a prolonged period. Two primary methods are commonly employed:

  • Continuous Dose Escalation: Cells are cultured in the continuous presence of this compound, starting at a low concentration (e.g., the initial IC50). The concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.[7] This method mimics the continuous exposure in a clinical setting.

  • Intermittent High-Dose Pulsing: Cells are treated with a high concentration of this compound (e.g., above the IC50) for a short period (e.g., 24-72 hours), followed by a recovery period in drug-free medium.[6] This process is repeated over multiple cycles. This method selects for cells that can survive high-dose drug insults.

The entire process of developing a stable resistant cell line is lengthy, often requiring six months to a year.[7] Once resistance is established, the cell line must be thoroughly characterized to confirm the resistant phenotype and investigate the molecular changes compared to the parental line.

Experimental Workflow

The overall process for generating and validating an this compound-resistant cell line model involves several key stages, from initial drug treatment to final molecular characterization.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Validation cluster_2 Phase 3: Mechanistic Analysis start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (Protocol 2) start->ic50_initial culture Long-term Culture with Escalating this compound Doses (Protocol 1) ic50_initial->culture ic50_confirm Confirm IC50 Shift (Protocol 2) culture->ic50_confirm apoptosis Assess Apoptosis Resistance (Protocol 4) ic50_confirm->apoptosis western Analyze Signaling Pathways (Western Blot - Protocol 3) apoptosis->western end_node Resistant Cell Line Model (Validated) western->end_node G RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits This compound This compound This compound->AKT Inhibits PIM PIM Kinase (Bypass Pathway) Survival Cell Survival & Proliferation mTORC1->Survival GSK3b->Survival Promotes Apoptosis (when active) PIM->Survival Promotes

References

Application Notes and Protocols: Assessing the Long-Term Effects of Ipatasertib using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (protein kinase B).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT plays a critical role in regulating cell proliferation, survival, metabolism, and differentiation.[2][4] Dysregulation of the PI3K/AKT pathway is a frequent event in many human cancers, often associated with tumorigenesis and resistance to therapy.[1][5] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, which in turn inhibits downstream signaling, leading to reduced cell growth and proliferation.[4]

The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the long-term survival and proliferative capacity of single cells.[6][7][8] This assay is particularly valuable for assessing the cytostatic or cytotoxic effects of anti-cancer agents like this compound, as it measures the ability of a single cell to undergo "unlimited" division and form a colony.[7][9] This application note provides a detailed protocol for utilizing a colony formation assay to evaluate the long-term efficacy of this compound in cancer cell lines.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

Ipatasertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream This compound This compound This compound->AKT Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Colony_Formation_Assay_Workflow start Start: Cancer Cell Culture harvest Harvest and Count Cells start->harvest seed Seed Cells in 6-well Plates harvest->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 7-14 Days treat->incubate fix Fix Colonies (e.g., with Methanol) incubate->fix stain Stain Colonies (e.g., with Crystal Violet) fix->stain wash Wash and Dry Plates stain->wash count Count Colonies wash->count analyze Data Analysis count->analyze end End: Determine Long-Term Effects analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ipatasertib Concentration for Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ipatasertib for various cancer cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (GDC-0068) is an orally administered, highly selective, ATP-competitive pan-AKT inhibitor.[1][2] It targets all three isoforms of the AKT protein kinase (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[2][3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is hyperactivated due to genetic alterations, leading to uncontrolled cell growth.[5] this compound works by binding to the ATP-binding pocket of AKT, inhibiting its activity and downstream signaling, which in turn can lead to decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[5][6]

Q2: Which cancer cell lines are most sensitive to this compound?

A2: Cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations, tend to be more sensitive to this compound.[7] For instance, cell lines with these alterations have shown significantly lower IC50 values compared to those without such mutations.[7]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound, often measured as the half-maximal inhibitory concentration (IC50), can vary significantly among different cancer cell lines. Based on preclinical studies, IC50 values can range from the nanomolar to the micromolar range. For example, in uterine serous carcinoma cell lines ARK1 and SPEC-2, the mean IC50 values were 6.62 µM and 2.05 µM, respectively.[1] In a broader panel of cancer cell lines, those with PTEN loss or PIK3CA mutations had a mean IC50 of 4.8 µM, while those without these alterations had a mean IC50 of 8.4 µM.[7]

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, preclinical and clinical studies have shown that this compound can have synergistic effects when combined with other cytotoxic agents, such as paclitaxel.[1][3] This combination can enhance the anti-cancer efficacy and may help to overcome drug resistance.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High IC50 value / Low sensitivity to this compound The cancer cell line may not have activating mutations in the PI3K/AKT pathway (e.g., wild-type PTEN and PIK3CA).- Sequence the cell line to check for mutations in PIK3CA, AKT1, and PTEN. - Consider using a different cell line with known PI3K/AKT pathway alterations.
Development of acquired resistance.- Investigate potential resistance mechanisms, such as the activation of parallel signaling pathways (e.g., PIM signaling).[8] - Consider combination therapy with inhibitors of the identified resistance pathway.[8]
Inconsistent results between experiments - Variability in cell seeding density. - Inconsistent drug concentration due to improper dilution or storage. - Contamination of cell cultures.- Ensure consistent cell seeding density across all wells and experiments. - Prepare fresh drug dilutions for each experiment from a properly stored stock solution. - Regularly check cell cultures for any signs of contamination.
Unexpected cell death in control (DMSO-treated) group - High concentration of DMSO. - Cell line is sensitive to DMSO.- Ensure the final concentration of DMSO is low (typically ≤ 0.1%) and consistent across all wells. - Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line.
No inhibition of downstream AKT targets (e.g., p-S6) despite this compound treatment - Insufficient drug concentration or incubation time. - The cell line has a resistance mechanism that bypasses AKT signaling.- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time to observe pathway inhibition. - Investigate alternative signaling pathways that may be active in the cell line.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic AlterationsThis compound IC50 (µM)Reference
ARK1Uterine Serous CarcinomaPTEN wild-type6.62[1]
SPEC-2Uterine Serous CarcinomaPTEN null2.05[1]
HEC-1AEndometrial Cancer-4.65[9]
ECC-1Endometrial Cancer-2.92[9]
LNCaP Clone FGCProstate Cancer-0.101[10]
WSU-DLCL2Diffuse Large B-cell Lymphoma-0.088[10]
JurkatT-cell Leukemia-0.232[10]
Cancer cell lines with PTEN loss or PIK3CA mutations (mean)VariousPTEN loss or PIK3CA mutations4.8[7]
Cancer cell lines without PTEN/PIK3CA alterations (mean)VariousWild-type PTEN and PIK3CA8.4[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess cell viability following treatment with this compound.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The next day, treat the cells with a range of this compound concentrations. Prepare serial dilutions of this compound in complete culture medium. Also include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 using an MTT assay.

Troubleshooting Logic

Troubleshooting_Logic start High this compound IC50 check_pathway Check for PI3K/AKT Pathway Alterations start->check_pathway mutations_present Mutations Present? check_pathway->mutations_present acquired_resistance Investigate Acquired Resistance Mechanisms mutations_present->acquired_resistance Yes no_mutations Cell Line is Likely Intrinsically Resistant mutations_present->no_mutations No combination_therapy Consider Combination Therapy acquired_resistance->combination_therapy consider_new_line Consider Different Cell Line no_mutations->consider_new_line

Caption: Troubleshooting logic for high this compound IC50 values.

References

Technical Support Center: Managing Gastrointestinal Toxicities of Ipatasertib in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing the AKT inhibitor Ipatasertib in preclinical animal studies. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage potential gastrointestinal (GI) toxicities, ensuring animal welfare and data integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause gastrointestinal side effects?

A1: this compound is a potent and selective oral small-molecule inhibitor of all three isoforms of the AKT (Protein Kinase B) enzyme.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[1] this compound blocks this pathway by competing with ATP, leading to reduced cancer cell viability.[1]

While vital for cancer cells, the AKT pathway also plays a role in maintaining the health and integrity of normal tissues, including the rapidly dividing cells of the gastrointestinal lining. Inhibition of this pathway can disrupt normal gut homeostasis, leading to common side effects such as diarrhea, nausea, and vomiting.[1][3][4] These toxicities are considered "on-target" effects and are common among inhibitors of the PI3K/AKT pathway.

Q2: What are the most common GI toxicities observed with this compound in animal studies?

A2: Based on clinical data and studies with similar kinase inhibitors, the most anticipated GI toxicities in animal models are diarrhea, decreased appetite, nausea, and vomiting (observed as retching or pica in rodents).[1][4] In a study on rats using a different novel pan-AKT inhibitor, the GI tract was identified as a potential target organ for toxicity, with symptoms including anal filth and weight loss. While one study in mice using this compound at 50 mg/kg daily reported it was well-tolerated without significant body weight changes, researchers should remain vigilant for signs of GI distress, especially at higher doses or in combination studies.[2][5]

Q3: How can I monitor my study animals for GI toxicity?

A3: Consistent and thorough monitoring is critical. Key monitoring parameters include:

  • Daily Health Checks: Observe animals for changes in posture (hunching), activity level, and grooming habits.

  • Body Weight: Measure body weight at least three times per week. Progressive weight loss is a key indicator of toxicity.

  • Fecal Consistency: Visually inspect feces daily. A standardized scoring system should be used to grade diarrhea severity.

  • Food and Water Intake: Monitor consumption to detect early signs of anorexia or dehydration.

  • Hydration Status: Check for signs of dehydration, such as skin tenting and sunken eyes.

  • Cage Environment: Look for evidence of loose or unformed stools.

Section 2: Troubleshooting Guide

This section provides a step-by-step approach to identifying and managing this compound-induced diarrhea, the most common GI side effect.

Problem: An animal on an this compound study is exhibiting loose stools.

Step 1: Assess and Grade the Severity

First, grade the severity of the diarrhea to determine the appropriate intervention. The following scale, adapted from preclinical research methodologies, can be used:

GradeStool Consistency DescriptionVisual Signs
0 NormalFirm, well-formed pellets.
1 MildSoft, partially formed pellets; animal's perianal area is clean.
2 ModerateUnformed, loose stools; moderate soiling of the perianal area.
3 SevereWatery/liquid stools; significant soiling of the perianal area and potentially the cage floor.
Step 2: Implement Grade-Appropriate Intervention

Based on the grade, follow the intervention plan outlined in the table below.

GradeIntervention Protocol
1 (Mild) 1. Monitor Closely: Continue daily monitoring of stool consistency and body weight. 2. Ensure Hydration: Confirm easy access to water. Consider providing a hydrogel pack or subcutaneous fluids if there are early signs of dehydration. 3. Document: Record all observations meticulously in the study log.
2 (Moderate) 1. Initiate Loperamide: Administer loperamide at a starting dose of 1-2 mg/kg orally. This can be repeated every 4-6 hours as needed.[6][7][8] 2. Supportive Care: Provide subcutaneous fluids (e.g., 1-2 mL of sterile saline or Lactated Ringer's solution) to combat dehydration. 3. Dietary Modification: Switch the animal to a highly palatable, low-residue, purified diet to reduce gut irritation.[9][10] 4. Dose Modification: Consider a temporary hold or dose reduction of this compound if diarrhea persists for more than 48 hours despite treatment.
3 (Severe) 1. Aggressive Loperamide Therapy: Increase loperamide dose to 2 mg/kg every 2-4 hours.[11][12] 2. Stop this compound: Immediately hold this compound administration. 3. Aggressive Hydration: Administer subcutaneous fluids twice daily. 4. Veterinary Consultation: Consult with the attending veterinarian. For loperamide-refractory diarrhea, they may consider second-line agents like octreotide. 5. Humane Endpoint: If the animal's condition does not improve within 24-48 hours, or if there is significant weight loss (>20%), consider euthanasia as a humane endpoint in consultation with IACUC guidelines.

Section 3: Experimental Protocols

Protocol 3.1: Prophylactic and Reactive Loperamide Administration

Objective: To prevent or treat this compound-induced diarrhea.

Materials:

  • Loperamide hydrochloride (2 mg tablets or oral solution)

  • Sterile water or vehicle for dilution

  • Appropriate gavage needles for oral administration

Procedure (Reactive Treatment):

  • Upon observation of Grade 2 or higher diarrhea, calculate the required dose of loperamide based on the animal's most recent body weight (start at 1-2 mg/kg).

  • Prepare a fresh solution of loperamide at the desired concentration.

  • Administer the calculated volume orally via gavage.

  • Continue dosing as described in the troubleshooting guide, adjusting frequency based on response. Do not exceed a total of 16 mg/day in human-equivalent doses, and scale appropriately for rodents.[6][7][8]

  • Discontinue loperamide administration once stools have returned to Grade 0 or 1 for at least 12 hours.[6]

Procedure (Prophylactic Treatment - for studies with expected high toxicity):

  • Based on prior experience or literature, if high-grade diarrhea is anticipated, prophylactic administration can be considered.

  • Administer a low dose of loperamide (e.g., 1 mg/kg) 30-60 minutes before this compound administration.

  • Monitor animals closely and adjust the prophylactic dose or switch to a reactive schedule as needed.

Protocol 3.2: Supportive Care - Hydration and Diet

Objective: To maintain hydration and provide digestible nutrition during episodes of GI toxicity.

Materials:

  • Sterile 0.9% saline or Lactated Ringer's solution

  • Syringes and needles for subcutaneous injection

  • Hydrogel hydration packs

  • Purified, low-residue rodent diet (e.g., based on AIN-93 formulation with refined ingredients like casein, corn starch, and sucrose, with cellulose as the sole fiber source).[9][10][13]

Procedure:

  • Hydration: For animals with Grade 2 or 3 diarrhea, or those showing signs of dehydration, administer 1-2 mL of warmed sterile fluids subcutaneously between the shoulder blades. This can be done once or twice daily. Supplement cage with hydrogel packs.

  • Dietary Management:

    • Remove the standard grain-based chow.

    • Provide a purified, low-residue diet in a shallow dish on the cage floor for easy access. These diets are more easily digested and reduce fecal bulk.[9][10]

    • Ensure the diet is palatable. If anorexia is present, a soft, mash version of the diet (mixed with water) can be offered.

    • Monitor food intake and body weight daily.

    • Once GI toxicity has resolved, gradually re-introduce the standard diet over 2-3 days.

Section 4: Data Presentation & Visualizations

Quantitative Toxicity Data (Illustrative)
This compound Dose (mg/kg, daily oral)Animal ModelNIncidence of Diarrhea (Grade ≥2)Mean Body Weight Change (%)Management Notes
25Nude Mouse, PC-3 Xenograft100%+5%Standard monitoring.
50Nude Mouse, LNCaP Xenograft1010% (1/10)+2%One animal required monitoring, resolved spontaneously.[2][5]
100Sprague-Dawley Rat840% (approx.)-8%Loperamide (1 mg/kg) administered reactively.
150Sprague-Dawley Rat875% (approx.)-15%Prophylactic loperamide considered; dose holds required for 2 animals.

Visualizations (Graphviz)

Ipatasertib_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream Gut_Epithelium Gut Epithelium Homeostasis AKT->Gut_Epithelium This compound This compound This compound->AKT Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: this compound inhibits AKT, blocking downstream signaling required for cancer cell survival and normal gut homeostasis.

Troubleshooting_Workflow Start Observe Loose Stools in Study Animal Assess Assess & Grade Severity (See Table) Start->Assess Grade1 Grade 1 (Mild) Assess->Grade1 Mild Grade2 Grade 2 (Moderate) Assess->Grade2 Moderate Grade3 Grade 3 (Severe) Assess->Grade3 Severe Monitor Continue Close Monitoring Ensure Hydration Access Grade1->Monitor Loperamide Initiate Loperamide (1-2 mg/kg) Provide Supportive Care (Fluids, Diet) Consider this compound Dose Hold Grade2->Loperamide StopDrug Hold this compound Immediately Aggressive Loperamide & Fluid Therapy Consult Veterinarian Grade3->StopDrug Endpoint Consider Humane Endpoint if no improvement StopDrug->Endpoint

Caption: Decision workflow for managing this compound-induced diarrhea based on severity grading.

Experimental_Timeline D_Neg3 Day -3 D0 Day 0 D1 Day 1 D7 Day 7 D14 Day 14 D21 Day 21 Acclimate Acclimation & Baseline Wt. Tumor Tumor Implantation (if applicable) Dosing Start this compound Dosing Monitor1 Daily Health Check Stool Scoring Body Wt. (3x/wk) Monitor2 Daily Health Check Stool Scoring Body Wt. (3x/wk) Monitor3 Daily Health Check Stool Scoring Body Wt. (3x/wk)

Caption: Example experimental timeline for an in vivo study involving this compound administration.

References

Technical Support Center: Ipatasertib Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Akt inhibitor, Ipatasertib. The focus of this guide is to address common challenges related to its solubility and stability in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[3]

Q2: What is the solubility of this compound in common solvents?

A2: this compound exhibits high solubility in DMSO. While specific quantitative data for a wide range of organic solvents is limited in publicly available literature, the following table summarizes the reported solubility data.

SolventConcentrationNotes
DMSO~92 mg/mL (~200.87 mM)Use fresh, anhydrous DMSO for optimal solubility.[3]
DMSO100 mg/mL (218.34 mM)Requires sonication to achieve. Hygroscopic DMSO can impact solubility.
Water3.57 mg/mL (7.79 mM)Requires sonication and warming to 60°C.
EthanolSolubleSpecific solubility data not readily available, but it is used as a solvent.[4]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions prepared in DMSO should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[1][2] Under these conditions, the stock solution is generally considered stable for at least one month, although some suppliers suggest longer stability. Always refer to the manufacturer's specific recommendations.

Q4: I am observing precipitation when I add my this compound working solution to the cell culture medium. What could be the cause?

A4: Precipitation of this compound upon addition to aqueous culture media is a common issue due to its low aqueous solubility. This phenomenon, often referred to as "crashing out," can be caused by several factors:

  • High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit in that specific medium.

  • High DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the media can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[5]

  • Media Composition: Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and affect its solubility.

  • pH and Temperature: The pH and temperature of the culture medium can influence the stability and solubility of the compound.

Troubleshooting Guide

This guide provides systematic steps to address common issues with this compound solubility and stability in cell culture experiments.

Issue 1: Precipitation Observed Immediately Upon Addition to Culture Media
Possible Cause Troubleshooting Step
The final concentration of this compound is too high.1. Perform a Dose-Response Curve: Start with a lower concentration range to determine the working concentrations where precipitation does not occur. 2. Increase the Volume of Media: When preparing the working solution, add the DMSO stock to a larger volume of pre-warmed media to ensure rapid dilution.
The method of dilution is causing localized high concentrations.1. Pre-warm the Culture Media: Adding the this compound stock to cold media can decrease its solubility. Use media pre-warmed to 37°C. 2. Vortex/Mix During Addition: Add the this compound stock dropwise to the culture medium while gently vortexing or swirling to ensure immediate and uniform dispersion.
The final DMSO concentration is too high, affecting compound solubility.1. Prepare a More Concentrated Stock Solution: This will allow you to add a smaller volume to the culture medium, thus lowering the final DMSO concentration. 2. Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in pre-warmed culture medium to gradually lower the DMSO concentration.
Issue 2: Precipitation Observed After a Few Hours or Days of Incubation
Possible Cause Troubleshooting Step
This compound is degrading or forming less soluble metabolites over time.1. Reduce Incubation Time: If the experimental design allows, consider shorter incubation periods. 2. Replenish Media: For longer experiments, consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals.
Interaction with serum proteins or other media components.1. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your culture medium. 2. Use Serum-Free Media for a Short Duration: For certain experiments, it might be possible to treat cells in serum-free or low-serum media for a short period before adding back complete media.
Changes in pH of the culture medium during incubation.1. Monitor Media pH: Ensure the incubator's CO₂ levels are stable and appropriate for the bicarbonate concentration in your medium to maintain a stable pH. 2. Use HEPES Buffer: If pH instability is a persistent issue, consider using a medium supplemented with HEPES buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial and DMSO to come to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution in Culture Medium
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Important: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • In a sterile conical tube, add the required volume of pre-warmed culture medium.

    • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates This compound This compound This compound->Akt Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Solubility_Workflow cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting start Start: this compound Powder dissolve Dissolve in DMSO to create Stock Solution start->dissolve store Aliquot and Store Stock at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Culture Medium thaw->dilute add_to_cells Add Working Solution to Cell Culture dilute->add_to_cells observe_initial Immediate Visual Inspection (for precipitation) add_to_cells->observe_initial precip_initial Precipitation? observe_initial->precip_initial observe_time Microscopic Observation over Time Course precip_later Precipitation? observe_time->precip_later endpoint Endpoint Assay (e.g., MTT, Western Blot) precip_initial->observe_time No adjust_conc Adjust Concentration or Dilution Method precip_initial->adjust_conc Yes precip_later->endpoint No adjust_media Modify Media (e.g., serum %, pH) precip_later->adjust_media Yes adjust_conc->dilute adjust_media->dilute

Caption: Experimental workflow for preparing and evaluating this compound in cell culture.

References

Technical Support Center: Enhancing Ipatasertib Efficacy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-treatment of Ipatasertib with chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with chemotherapy?

A1: this compound is a potent and selective inhibitor of all three isoforms of AKT, a key kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, contributing to tumor growth, proliferation, survival, and resistance to anticancer therapies.[3][4][5] By inhibiting AKT, this compound can disrupt these survival signals and enhance the cytotoxic effects of chemotherapy agents that induce cellular stress and DNA damage.[3][6] Preclinical studies have demonstrated synergistic anti-tumor activity when this compound is combined with taxanes (paclitaxel, docetaxel) and platinum-based agents (carboplatin).[1][2][3][7][8] The combination is particularly promising in tumors with alterations in the PI3K/AKT/PTEN pathway, such as PTEN loss or PIK3CA/AKT1 mutations, which can confer resistance to chemotherapy alone.[4][6][9]

Q2: Which chemotherapy agents have shown synergistic effects with this compound in preclinical studies?

A2: Preclinical data have shown that this compound can act synergistically with several chemotherapy drugs, including:

  • Paclitaxel: Combination treatment has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including those of uterine serous carcinoma and endometrial cancer.[1][10]

  • Docetaxel: Enhanced efficacy has been observed in patient-derived xenograft (PDX) models of triple-negative breast cancer.[7]

  • Carboplatin: Synergistic effects in inhibiting cell proliferation and inducing apoptosis have been demonstrated in uterine serous carcinoma cell lines.[3]

  • mFOLFOX6 (5-fluorouracil, leucovorin, oxaliplatin): Preclinical evidence supports the enhanced efficacy of this combination in gastric cancer PDX models.[7]

  • Capecitabine and Eribulin: These have been investigated in clinical trials for advanced triple-negative breast cancer, with the combination showing a potential efficacy signal.

Q3: What is the proposed mechanism of synergy between this compound and chemotherapy?

A3: The synergistic effect is believed to stem from the dual targeting of critical cancer cell processes. Chemotherapy agents like taxanes and platinum compounds induce mitotic stress and DNA damage, respectively, leading to apoptosis. However, cancer cells can evade this by activating pro-survival signaling pathways, prominently the PI3K/AKT pathway. This compound blocks this escape route by inhibiting AKT. This combined assault prevents the cancer cells from repairing the damage and undergoing apoptosis, leading to enhanced cell death.[3][6][11] For instance, the combination of this compound and paclitaxel has been shown to increase the activity of cleaved caspase 3, a key marker of apoptosis, more than either agent alone.[1][10]

Troubleshooting Guide

Problem 1: Lack of synergistic effect in our cell line model.

  • Possible Cause 1: Cell line does not have an activated PI3K/AKT pathway.

    • Troubleshooting Step: Assess the baseline activation of the PI3K/AKT pathway in your cell line. Perform a western blot to check for the phosphorylation of AKT (p-AKT at Ser473 and Thr308) and downstream targets like S6 ribosomal protein.[1] Cell lines with low basal p-AKT levels may not be as sensitive to AKT inhibition.[9][12] Consider using cell lines with known PIK3CA or AKT1 mutations or PTEN loss.[9]

  • Possible Cause 2: Suboptimal drug concentrations or treatment schedule.

    • Troubleshooting Step: Perform dose-response experiments for both this compound and the chemotherapy agent individually to determine their IC50 values in your cell line.[1][3] Based on the IC50 values, design a combination study using a matrix of different concentrations of both drugs to identify synergistic, additive, or antagonistic interactions. The Combination Index (CI) can be calculated using the Chou-Talalay method to quantify synergy (CI < 1).[13]

  • Possible Cause 3: Development of resistance.

    • Troubleshooting Step: Acquired resistance to ATP-competitive AKT inhibitors like this compound can be driven by the rewiring of parallel signaling pathways.[14] Investigate potential compensatory signaling pathways, such as the PIM signaling pathway, which has been implicated in resistance to this compound.[14]

Problem 2: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Troubleshooting Step: Ensure consistent cell passage number, confluency at the time of treatment, and media composition for all experiments. Mycoplasma contamination can also affect cellular responses and should be periodically checked.

  • Possible Cause 2: Issues with drug preparation and storage.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound and the chemotherapy agent. Aliquot and store them at the recommended temperature to avoid degradation. Confirm the final concentration of the drugs in the culture medium.

Problem 3: Difficulty in interpreting western blot results for p-AKT.

  • Possible Cause 1: this compound can stabilize p-AKT.

    • Troubleshooting Step: Be aware that ATP-competitive inhibitors like this compound bind to the active, phosphorylated form of AKT. This binding can protect p-AKT from phosphatases, leading to an apparent increase in p-AKT levels on a western blot, even though the kinase activity is inhibited.[9] Therefore, it is crucial to also probe for the phosphorylation of downstream targets of AKT, such as PRAS40 and S6, to assess the actual inhibition of the pathway.[15] A decrease in the phosphorylation of these downstream targets is a better indicator of this compound's activity.

  • Possible Cause 2: Suboptimal antibody or blotting procedure.

    • Troubleshooting Step: Validate your primary antibodies for p-AKT and downstream targets. Optimize antibody concentrations and incubation times. Ensure proper protein transfer and use appropriate blocking buffers.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy

Cell LineCancer TypeChemotherapy AgentThis compound IC50 (µM)Chemotherapy IC50 (µM)Combination EffectReference
ARK-1Uterine Serous CarcinomaCarboplatin21.5818.77Synergistic (CI < 1)[3]
SPEC-2Uterine Serous CarcinomaCarboplatin23.33>100Synergistic (CI < 1)[3]
ARK-1Uterine Serous CarcinomaPaclitaxel--Synergistic[1]
SPEC-2Uterine Serous CarcinomaPaclitaxel--Synergistic[1]
HEC-1AEndometrial CancerPaclitaxel--Synergistic (CI < 1)[10]
ECC-1Endometrial CancerPaclitaxel--Synergistic (CI < 1)[10]

CI: Combination Index

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[11]

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy agent, or a combination of both for 72 hours.[1][3][10] Include a vehicle-treated control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) to assess synergy.[13]

Protocol 2: Western Blotting for PI3K/AKT Pathway Inhibition

  • Cell Lysis: Treat cells with this compound, chemotherapy, or the combination for the desired time (e.g., 24 hours).[1] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel for electrophoresis.[11] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.[11] Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Pro_Survival Cell Survival, Proliferation, Growth AKT->Pro_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K Activation S6K->Pro_Survival Chemotherapy Chemotherapy (e.g., Paclitaxel, Carboplatin) DNA_Damage DNA Damage / Mitotic Stress Chemotherapy->DNA_Damage DNA_Damage->Apoptosis This compound This compound This compound->AKT Inhibition

Caption: PI3K/AKT signaling pathway and points of intervention by this compound and chemotherapy.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., ARK-1, SPEC-2) Treatment 3. Co-treatment (72h for viability, 24h for WB) Cell_Culture->Treatment Drug_Prep 2. Drug Preparation (this compound & Chemotherapy) Drug_Prep->Treatment Viability 4a. Cell Viability Assay (MTT) Treatment->Viability Western_Blot 4b. Western Blot Treatment->Western_Blot Viability_Analysis 5a. IC50 & Synergy Analysis (CI) Viability->Viability_Analysis WB_Analysis 5b. Protein Expression Analysis (p-AKT, p-S6) Western_Blot->WB_Analysis

References

Validation & Comparative

Validating Ipatasertib Target Engagement: A Comparative Guide to Measuring pGSK3β Levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods for validating the target engagement of Ipatasertib, a potent pan-Akt inhibitor, by measuring the phosphorylation of its downstream target, Glycogen Synthase Kinase 3 Beta (GSK3β). For researchers, scientists, and drug development professionals, accurately assessing how a drug interacts with its intended target in a biological system is paramount. Measuring the phosphorylation of downstream substrates serves as a reliable pharmacodynamic biomarker for target engagement.

This compound (GDC-0068) is a selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2][3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently activated in various cancers and plays a critical role in cell growth, proliferation, and survival[1][4]. One of the key downstream substrates of Akt is GSK3β. Akt-mediated phosphorylation at the Serine 9 residue (Ser9) inhibits GSK3β activity[5][6]. Therefore, when this compound successfully inhibits Akt, a subsequent decrease in pGSK3β (Ser9) levels is expected. This makes the measurement of pGSK3β an essential biomarker for confirming this compound's mechanism of action and target engagement in both preclinical and clinical settings[1][7].

This guide compares the three most common methods for quantifying pGSK3β levels: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry. We provide detailed experimental protocols, a comparative analysis of the techniques, and supporting data from relevant studies.

The PI3K/Akt/GSK3β Signaling Pathway

The diagram below illustrates the signaling cascade, showing how this compound's inhibition of Akt leads to a reduction in the inhibitory phosphorylation of GSK3β.

PI3K_Akt_GSK3b_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β (Active) Akt->GSK3b Phosphorylates (at Ser9) This compound This compound This compound->Akt pGSK3b pGSK3β (Ser9) (Inactive) Downstream Downstream Effects GSK3b->Downstream Phosphorylates Substrates pGSK3b->Downstream Blocks Substrate Phosphorylation

Caption: this compound inhibits Akt, preventing the inactivating phosphorylation of GSK3β at Ser9.

Comparison of pGSK3β Detection Methods

Choosing the right method for measuring pGSK3β levels depends on factors such as sample type, required throughput, and the need for quantitative versus semi-quantitative data. The table below provides a side-by-side comparison of Western Blotting, ELISA, and Flow Cytometry.

FeatureWestern BlotELISA (Enzyme-Linked Immunosorbent Assay)Flow Cytometry
Principle Protein separation by size via electrophoresis, transfer to a membrane, and detection with specific antibodies.[8]Capture of total GSK3β on a pre-coated plate, followed by detection of the phosphorylated form using a specific antibody and a colorimetric substrate.[9]Single-cell analysis using fluorescently labeled antibodies to detect intracellular pGSK3β levels.[10]
Sample Type Cell lysates, tissue homogenates.[8]Cell lysates, tissue homogenates, serum.[11][12]Single-cell suspensions from cell culture or dissociated tissues.[10]
Throughput Low to medium. Can be laborious.High. Suitable for screening multiple samples in a 96-well plate format.[11]Very high. Can analyze thousands of cells per second.
Quantification Semi-quantitative (relative to loading controls). Densitometry can provide relative quantification.[13]Quantitative or semi-quantitative, depending on the kit and use of a standard curve.[11]Quantitative. Provides data on the percentage of positive cells and the mean fluorescence intensity (MFI) per cell.
Sensitivity Moderate. Dependent on antibody quality and protein abundance.High. Can detect low levels of phosphoprotein in complex lysates.[9][11]High. Capable of detecting subtle changes in phosphorylation at the single-cell level.
Advantages Provides information on protein size. Can detect total and phospho-protein on the same blot. Widely established.[8]High throughput, highly quantitative, and generally faster than Western Blotting.[11]Provides single-cell resolution, allowing for the analysis of heterogeneous cell populations. Multiplexing is possible.
Disadvantages Time-consuming, lower throughput, and can be difficult to quantify accurately.Does not provide information on protein size. Potential for cross-reactivity.Requires specialized equipment (flow cytometer) and expertise. Not suitable for solid tissue without dissociation.

Supporting Experimental Data

Clinical and preclinical studies have consistently demonstrated the utility of pGSK3β as a pharmacodynamic biomarker for this compound.

Study / TrialTreatmentSample TypeKey FindingReference
Phase I Clinical Trial (NCT01090960) This compoundPaired tumor biopsiesThis compound treatment downregulated multiple Akt effectors, including pGSK3β, in on-treatment biopsies.[1][7]
Preclinical Xenograft Models This compoundTumor xenograftsOral administration of this compound led to a dose-dependent reduction in pGSK3β levels in tumor tissues.
In Vitro Cell Line Studies This compoundCancer cell linesTreatment with this compound resulted in a time-dependent decrease in pS6 levels, a downstream effector of the Akt/mTOR pathway, indicating pathway inhibition.[14] Note: pS6 is often measured alongside pGSK3β.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the three key assays.

Western Blotting for pGSK3β

This protocol outlines the key steps for detecting pGSK3β and total GSK3β in cell or tissue lysates.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection p1 1. Sample Lysis (RIPA buffer with phosphatase inhibitors) p2 2. Protein Quantification (e.g., BCA Assay) p1->p2 p3 3. SDS-PAGE (Separate proteins by size) p2->p3 p4 4. Membrane Transfer (PVDF or Nitrocellulose) p3->p4 p5 5. Blocking (5% BSA or milk in TBST) p4->p5 p6 6. Primary Antibody Incubation (anti-pGSK3β Ser9, 4°C overnight) p5->p6 p7 7. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) p6->p7 p8 8. Detection (ECL Substrate) p7->p8 9. Imaging & Analysis 9. Imaging & Analysis p8->9. Imaging & Analysis

Caption: Workflow for detecting pGSK3β levels using the Western Blotting technique.

Methodology:

  • Sample Preparation:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[8]

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate PVDF membranes with methanol prior to use.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pGSK3β (Ser9) (e.g., Cell Signaling Technology #9336) diluted in blocking buffer, typically overnight at 4°C.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[8]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]

    • Wash the membrane again as described above.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

    • For normalization, strip the membrane and re-probe with an antibody for total GSK3β or a loading control like β-actin.[13]

ELISA for pGSK3β

This protocol describes a sandwich ELISA, a common format for quantifying specific phosphoproteins.

ELISA_Workflow p1 1. Coat Plate (with anti-total GSK3β capture antibody) p2 2. Block Wells (to prevent non-specific binding) p1->p2 p3 3. Add Samples & Standards p2->p3 p4 4. Add Detection Ab (anti-pGSK3β Ser9) p3->p4 p5 5. Add Secondary Ab (HRP-conjugated) p4->p5 p6 6. Add TMB Substrate (color development) p5->p6 p7 7. Stop Reaction (add stop solution) p6->p7 p8 8. Read Absorbance (450 nm) p7->p8 9. Data Analysis 9. Data Analysis p8->9. Data Analysis

Caption: Workflow for quantifying pGSK3β levels using a sandwich ELISA protocol.

Methodology (based on commercially available kits[5][9][11]):

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for total GSK3β protein.[9]

  • Sample Incubation:

    • Add cell lysates (prepared similarly to Western Blotting) and standards to the wells.

    • Incubate for approximately 2 hours at room temperature to allow the total GSK3β to bind to the capture antibody.[16]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.[17]

  • Detection Antibody:

    • Add a detection antibody specific for GSK3β phosphorylated at Ser9.

    • Incubate for 1-2 hours at room temperature.[16]

  • Secondary Antibody/Enzyme Conjugate:

    • Wash the wells again.

    • Add an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[11]

    • Incubate for 1 hour.

  • Substrate & Measurement:

    • Wash the wells a final time.

    • Add a TMB substrate solution. Color will develop in proportion to the amount of pGSK3β.[9]

    • Stop the reaction with a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the pGSK3β concentration in the samples by comparing their absorbance to the standard curve.

Flow Cytometry for pGSK3β

This protocol allows for the quantification of pGSK3β in individual cells within a heterogeneous population.

Flow_Cytometry_Workflow p1 1. Harvest Cells (single-cell suspension) p2 2. Fixation (e.g., 4% PFA) p1->p2 p3 3. Permeabilization (e.g., ice-cold Methanol) p2->p3 p4 4. Block (e.g., with BSA) p3->p4 p5 5. Primary Antibody (anti-pGSK3β Ser9) p4->p5 p6 6. Secondary Antibody (Fluorophore-conjugated) p5->p6 p7 7. Acquisition (on Flow Cytometer) p6->p7 8. Data Analysis 8. Data Analysis p7->8. Data Analysis

Caption: Workflow for single-cell analysis of pGSK3β levels using Flow Cytometry.

Methodology (based on Abcam ab131381 kit[10]):

  • Cell Preparation:

    • Harvest cells to create a single-cell suspension.

  • Fixation:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes to crosslink proteins and preserve the cellular structure.

  • Permeabilization:

    • Permeabilize the cells (e.g., with ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular targets.

  • Blocking:

    • Block the cells with a buffer containing BSA or serum to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate cells with a primary antibody against pGSK3β (Ser9).

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Acquisition:

    • Resuspend the cells in a suitable buffer (e.g., PBS).

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity for each cell.

  • Data Analysis:

    • Analyze the data using appropriate software to determine the percentage of pGSK3β-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of phosphorylation.

Alternative Biomarkers for Akt Target Engagement

While pGSK3β is a robust biomarker, a comprehensive analysis of target engagement often involves measuring multiple downstream effectors of the Akt pathway. Other valuable biomarkers include:

  • pPRAS40 (T246): Proline-rich Akt substrate of 40 kDa is a direct substrate of Akt and a component of the mTORC1 complex. A decrease in its phosphorylation indicates Akt inhibition.[1][18][19]

  • pS6 Ribosomal Protein (S240/244): A downstream effector of the mTORC1 pathway. Reduced phosphorylation indicates inhibition of the entire Akt/mTOR axis.[1][19][20]

  • Nuclear FOXO3a: Akt phosphorylates and excludes the transcription factor FOXO3a from the nucleus. Akt inhibition leads to FOXO3a re-localization to the nucleus.[3]

  • pAKT (S473/T308): Paradoxically, ATP-competitive inhibitors like this compound can sometimes lead to an increase in Akt phosphorylation at Ser473 and Thr308 due to the relief of negative feedback loops.[14][20] This highlights the importance of measuring downstream markers like pGSK3β for a clearer picture of pathway inhibition.

By employing these methods and considering a panel of relevant biomarkers, researchers can confidently validate the target engagement of this compound and gain deeper insights into its mechanism of action in various biological contexts.

References

A Comparative Analysis of Ipatasertib and MK-2206 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent AKT inhibitors, Ipatasertib (GDC-0068) and MK-2206, in the context of prostate cancer cells. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their preclinical and clinical investigations.

Introduction to this compound and MK-2206

This compound and MK-2206 are both inhibitors of the serine/threonine kinase AKT (also known as protein kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in prostate cancer, often due to the loss of the tumor suppressor PTEN, making it a critical therapeutic target.[1][2] Despite targeting the same kinase, this compound and MK-2206 exhibit distinct mechanisms of action, which can influence their efficacy, resistance profiles, and potential for combination therapies.

This compound is an ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[3]

MK-2206 is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the ATP-binding pocket.[4] This binding induces a conformational change that locks AKT in an inactive state, preventing its phosphorylation and activation.[5]

Comparative Efficacy in Prostate Cancer Cell Lines

The cytotoxic effects of this compound and MK-2206 have been evaluated in various prostate cancer cell lines, which represent different genetic backgrounds of the disease. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: Comparative IC50 Values of this compound and MK-2206 in Prostate Cancer Cell Lines
Cell LinePTEN StatusThis compound IC50 (µM)MK-2206 IC50 (µM)Reference
LNCaPNull~1-5~1[6][7]
PC-3Null~5-10Not explicitly stated in comparative studies[6][7]
DU145Mutant>10>10[7]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., duration of treatment, assay method). The values presented here are approximate ranges gathered from multiple sources for comparative purposes.

Induction of Apoptosis

Both this compound and MK-2206 have been shown to induce apoptosis (programmed cell death) in prostate cancer cells. This is a crucial mechanism for their anti-cancer activity. The extent of apoptosis can be quantified by methods such as Annexin V staining followed by flow cytometry or by observing the cleavage of PARP (Poly (ADP-ribose) polymerase) via Western blot.

Table 2: Comparative Apoptotic Effects of this compound and MK-2206 in Prostate Cancer Cells
Cell LineTreatmentApoptotic EffectReference
LNCaPThis compoundInduction of apoptosis, PARP cleavage[7]
PC-3MK-2206Increased apoptosis, particularly in combination with other agents[8]
DU145This compoundReported to induce apoptosis in various cancer cell lines

Note: Direct comparative studies quantifying the percentage of apoptotic cells for both drugs in the same prostate cancer cell lines under identical conditions are limited. The table reflects the reported ability of each drug to induce apoptosis.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.

PI3K_AKT_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound (ATP-competitive) This compound->AKT MK2206 MK-2206 (Allosteric) MK2206->AKT Activation Activation --> Inhibition Inhibition --|

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound and MK-2206.

Experimental_Workflow start Start: Prostate Cancer Cell Lines (LNCaP, PC-3, DU145) treatment Treat with this compound or MK-2206 (Dose-response and Time-course) start->treatment viability Cell Viability Assay (Crystal Violet) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot Analysis (p-AKT, total AKT, PARP) treatment->western ic50 Determine IC50 Values viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate protein_exp Analyze Protein Expression western->protein_exp comparison Comparative Analysis ic50->comparison apoptosis_rate->comparison protein_exp->comparison

References

Synergistic Efficacy of Ipatasertib and Paclitaxel in Endometrial Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Ipatasertib, a pan-AKT inhibitor, when combined with the chemotherapeutic agent paclitaxel for the treatment of endometrial cancer. The data presented herein is collated from preclinical studies, offering a comparative overview of the combination's performance against individual agent efficacy. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this promising therapeutic area.

I. Comparative Efficacy of this compound and Paclitaxel Monotherapy vs. Combination Therapy

The combination of this compound and paclitaxel has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects in various endometrial cancer cell lines. This synergy allows for enhanced therapeutic efficacy at lower concentrations of each agent, potentially reducing toxicity while maximizing anti-tumor activity.

In Vitro Studies: Cell Viability

The anti-proliferative effects of this compound and paclitaxel, alone and in combination, have been evaluated in several human endometrial cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value is indicative of a more potent compound. The combination of this compound and paclitaxel consistently results in a synergistic reduction in cell proliferation, as indicated by a combination index (CI) of less than 1.[1]

Cell LineDrugIC50 (72h Treatment)Reference
HEC-1A This compound4.9 µM[1]
Paclitaxel2.93 nM[2]
ECC-1 Paclitaxel1.13 nM[2]
Ishikawa This compound0.13 µM[1]
Paclitaxel5.6 nM[1]
ARK1 This compound6.62 µM[3]
SPEC-2 This compound2.05 µM[3]

In uterine serous carcinoma (USC) cell lines, the combination of 0.5 µM this compound with 0.1 nM paclitaxel resulted in a more potent reduction in cell viability compared to either drug alone.[3] Specifically, in ARK1 cells, the combination led to a 44.3% inhibition in cell proliferation, while 0.5 µM this compound alone caused a 24.4% decrease and 0.1 nM paclitaxel alone resulted in a 7.5% reduction.[3] Similarly, in SPEC-2 cells, the combination treatment produced a 40.2% inhibition, compared to 20.2% for this compound alone and 5.2% for paclitaxel alone.[3]

In Vitro Studies: Apoptosis

The synergistic effect of the combination therapy extends to the induction of apoptosis (programmed cell death). The activity of cleaved caspase-3, a key marker of apoptosis, was significantly increased in cells treated with both this compound and paclitaxel compared to those treated with either agent individually.[2][3]

Cell LineTreatment (16-18h)ObservationReference
HEC-1A & ECC-1 This compound + PaclitaxelSynergistic induction of cleaved caspase-3 activity[2]
ARK1 & SPEC-2 This compound + PaclitaxelMore potent induction of cleaved caspase-3 activity than either agent alone[3]
In Vivo Studies: Tumor Growth Inhibition

Preclinical studies using a genetically engineered mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl) have corroborated the in vitro findings.[2] The combination of this compound and paclitaxel resulted in a synergistic inhibition of tumor growth compared to vehicle control and single-agent treatments.[2][4]

Treatment GroupDosing RegimenOutcomeReference
Control Vehicle-[2][4]
This compound 50 mg/kg, oral gavage, daily for 4 weeksSignificant inhibition of tumor growth[2][4]
Paclitaxel 10 mg/kg, intraperitoneal, weekly for 4 weeksSignificant inhibition of tumor growth[2][4]
This compound + Paclitaxel 50 mg/kg this compound (daily) + 10 mg/kg Paclitaxel (weekly) for 4 weeksSynergistically further inhibited tumor growth[2][4]

II. Signaling Pathway Analysis

This compound is a potent inhibitor of AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in endometrial cancer and plays a crucial role in cell proliferation, survival, and resistance to chemotherapy.[3] Paclitaxel, a microtubule-stabilizing agent, induces cell cycle arrest and apoptosis. The synergistic effect of the combination is believed to stem from the dual targeting of these critical cancer pathways.

G cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR S6 S6 mTOR->S6 Proliferation Cell Proliferation & Survival S6->Proliferation This compound This compound This compound->AKT inhibits Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis leads to Paclitaxel Paclitaxel Paclitaxel->Microtubules stabilizes

Figure 1. Simplified signaling pathway of this compound and Paclitaxel. This compound inhibits the PI3K/AKT/mTOR pathway, while Paclitaxel targets microtubules, leading to synergistic anti-cancer effects.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Endometrial cancer cells (e.g., HEC-1A, ECC-1, Ishikawa, ARK1, SPEC-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, or a combination of both for 72 hours. Control wells receive vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values are calculated using appropriate software (e.g., GraphPad Prism). The combination index (CI) is calculated using the Chou-Talalay method or Bliss Independence model to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][3]

B. Apoptosis (Cleaved Caspase-3) Assay

This assay quantifies the activity of cleaved caspase-3, a key executioner of apoptosis.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound, paclitaxel, or the combination for 16-18 hours.

  • Cell Lysis: Cells are harvested and lysed according to the manufacturer's protocol of a colorimetric caspase-3 assay kit.

  • Assay Reaction: The cell lysate is incubated with a substrate that is cleaved by active caspase-3, releasing a chromophore.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The fold-increase in cleaved caspase-3 activity is calculated relative to the untreated control.

C. In Vivo Tumor Growth Study

This protocol outlines the assessment of anti-tumor efficacy in a mouse model.

  • Animal Model: A genetically engineered mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl) is utilized.[2]

  • Tumor Induction: Tumors are induced in the mice.

  • Treatment Groups: Mice with established tumors are randomized into four groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

  • Drug Administration: this compound is administered daily via oral gavage (50 mg/kg), and paclitaxel is given weekly via intraperitoneal injection (10 mg/kg) for 4 weeks.[2][4]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation (e.g., Ki67) and pathway inhibition (e.g., p-S6).[2]

IV. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and paclitaxel in endometrial cancer.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellLines Endometrial Cancer Cell Lines MTT MTT Assay (Cell Viability) CellLines->MTT treat with This compound, Paclitaxel, Combination Caspase Cleaved Caspase-3 Assay (Apoptosis) CellLines->Caspase treat with This compound, Paclitaxel, Combination Western Western Blot (Protein Expression) CellLines->Western treat with This compound, Paclitaxel, Combination DataAnalysis Data Analysis (IC50, CI, Statistics) MTT->DataAnalysis Caspase->DataAnalysis Western->DataAnalysis MouseModel Lkb1fl/flp53fl/fl Mouse Model TumorGrowth Tumor Growth Measurement MouseModel->TumorGrowth treat with This compound, Paclitaxel, Combination IHC Immunohistochemistry (Biomarker Analysis) TumorGrowth->IHC IHC->DataAnalysis

Figure 2. Experimental workflow for assessing this compound and Paclitaxel synergy.

V. Conclusion

The preclinical data strongly support the synergistic anti-tumor effects of combining this compound with paclitaxel in endometrial cancer models. This combination therapy demonstrates enhanced inhibition of cell proliferation, increased induction of apoptosis, and potent suppression of tumor growth in vivo. These findings provide a solid rationale for the clinical evaluation of this compound in combination with paclitaxel as a novel therapeutic strategy for patients with endometrial cancer, particularly in recurrent or metastatic settings. Further investigation into predictive biomarkers for response to this combination is warranted to optimize patient selection and clinical outcomes.

References

Predicting Sensitivity to Ipatasertib: A Comparative Guide to Preclinical Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical biomarkers for predicting sensitivity to Ipatasertib, a potent pan-AKT inhibitor. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for researchers investigating PI3K/AKT signaling and developing targeted cancer therapies.

Biomarker Performance in Preclinical Models

The sensitivity of cancer cell lines to this compound is significantly influenced by the genetic status of key components within the PI3K/AKT signaling pathway. Alterations such as PTEN loss and activating mutations in PIK3CA are associated with increased sensitivity to this compound. The following table summarizes the quantitative data from preclinical studies.

Biomarker StatusCancer Type(s)In Vitro Metric (IC50)In Vivo Metric (% TGI)Reference(s)
PTEN Loss/Mutation VariousMean: 3.8 µM (vs. 7.4 µM in PTEN WT)Mean: 95% (vs. 38% in PTEN WT)[1]
Uterine Serous CarcinomaIC50: 2.05 µM (PTEN null) vs. 6.62 µM (PTEN WT)Not Reported[2]
PIK3CA Mutation VariousMean: 5.0 µM (vs. 7.1 µM in PIK3CA WT)Mean: 95% (vs. 38% in PIK3CA WT)[1]
PTEN or PIK3CA Alteration VariousMean: 4.8 µM (vs. 8.4 µM in WT)Not Reported[1]
AKT1 (E17K) Mutation VariousEnhanced sensitivity reportedMarked antitumor effect in patient-derived xenograft[3]
High pAKT Levels Triple-Negative Breast CancerAssociated with enriched clinical benefitNot Reported

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. % TGI: Percentage Tumor Growth Inhibition. WT: Wild-Type.

Signaling Pathway and Experimental Workflow

To understand the role of these biomarkers, it is crucial to visualize the underlying signaling pathway and the experimental workflow used to assess this compound sensitivity.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 Downstream Effectors (e.g., mTORC1) AKT->mTORC1 Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_protein Protein Analysis cluster_invivo In Vivo Analysis start Cancer Cell Line Culture (with defined biomarker status) treatment Treat with varying concentrations of this compound start->treatment xenograft Establish Xenograft Tumor Models start->xenograft viability Cell Viability Assay (e.g., MTT) treatment->viability lysate Cell Lysis and Protein Extraction treatment->lysate ic50 Calculate IC50 Values viability->ic50 western Western Blot for pAKT, total AKT, etc. lysate->western pten_ihc Immunohistochemistry for PTEN expression xenograft->pten_ihc Tumor Biopsy invivo_treatment Treat mice with This compound or vehicle xenograft->invivo_treatment tumor_growth Monitor Tumor Volume invivo_treatment->tumor_growth tgi Calculate Tumor Growth Inhibition (%TGI) tumor_growth->tgi

Caption: General experimental workflow for assessing this compound sensitivity.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of preclinical studies. The following are summarized protocols for key experiments cited in the assessment of this compound sensitivity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-AKT (pAKT)

This technique is used to detect the phosphorylation status of AKT, a key indicator of pathway activation.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for PTEN

IHC is used to assess the protein expression of PTEN in tumor tissues.

  • Tissue Preparation: Fix formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against PTEN (e.g., clone 6H2.1) for 1 hour at room temperature or overnight at 4°C.[4][5]

  • Secondary Antibody and Detection: Apply a secondary antibody and a detection system (e.g., HRP-polymer-based system).

  • Chromogen and Counterstain: Use a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding and counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides. A pathologist scores the staining intensity and the percentage of positive tumor cells to determine PTEN status (e.g., presence or loss of expression).

References

Ipatasertib Demonstrates Efficacy in Overcoming Resistance to Other PI3K/AKT Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical studies reveals that Ipatasertib, an ATP-competitive AKT inhibitor, maintains significant activity in cancer cell lines that have developed resistance to other inhibitors of the PI3K/AKT signaling pathway, including the allosteric AKT inhibitor MK-2206 and the PI3Kα-specific inhibitor Alpelisib. These findings position this compound as a promising therapeutic option for patients whose tumors have acquired resistance to prior PI3K pathway-targeted therapies.

A key challenge in cancer therapy is the development of drug resistance. In the context of PI3K/AKT pathway inhibition, tumors can evolve mechanisms to circumvent the effects of targeted agents. Cross-resistance studies, which evaluate the efficacy of a secondary drug in a cell line resistant to a primary drug, are crucial for developing effective sequential and combination treatment strategies. This guide compares the performance of this compound in cell lines with acquired resistance to other PI3K and AKT inhibitors, supported by experimental data from preclinical research.

This compound Overcomes Resistance to Allosteric AKT Inhibition

In a pivotal study, prostate cancer cell lines were engineered to develop resistance to the allosteric AKT inhibitor, MK-2206. Subsequent treatment of these MK-2206-resistant (M-R) cells with this compound demonstrated that this compound retained its cytotoxic activity, indicating a lack of cross-resistance. This suggests that the mechanism of resistance to the allosteric inhibitor MK-2206 does not confer resistance to the ATP-competitive inhibitor this compound.[1]

Comparative Efficacy of AKT Inhibitors in MK-2206-Resistant Prostate Cancer Cells
Cell LineInhibitorIC50 (µM) - ParentalIC50 (µM) - MK-2206 ResistantFold Change in Resistance
LNCaPMK-2206~0.5>10>20
LNCaPThis compound ~1.0~1.0~1

Note: IC50 values are estimated from published dose-response curves.[1]

The distinct mechanisms of action between allosteric and ATP-competitive inhibitors likely underlie this lack of cross-resistance. Allosteric inhibitors bind to a site outside the active site, inducing a conformational change that prevents AKT activation, while ATP-competitive inhibitors directly compete with ATP for binding at the kinase domain. Resistance to MK-2206 has been associated with mutations in AKT1, whereas resistance to this compound is driven by the activation of parallel signaling pathways, such as PIM signaling.[2][3]

Activity of this compound in PI3Kα Inhibitor-Resistant Cell Lines

To investigate cross-resistance with PI3K inhibitors, gastric cancer cell lines with acquired resistance to the PI3Kα-specific inhibitor Alpelisib were developed. These Alpelisib-resistant (SNU601-R and AGS-R) cell lines were then treated with a panel of PI3K/AKT pathway inhibitors, including this compound. The results showed that this compound retained significant, albeit slightly reduced, efficacy in these resistant cells.[4]

Efficacy of this compound in Alpelisib-Resistant Gastric Cancer Cells
Cell LineInhibitorIC50 (µM) - ParentalIC50 (µM) - Alpelisib Resistant
SNU601AlpelisibNot specified>10
SNU601This compound Not specified1.62
AGSAlpelisibNot specified>10
AGSThis compound Not specified0.37

The primary mechanism of acquired resistance to Alpelisib in these cell lines was identified as the functional loss of PTEN, which leads to the reactivation of the PI3K/AKT pathway.[4] The continued sensitivity to this compound in these PTEN-null, Alpelisib-resistant cells highlights its potential to treat tumors that have developed resistance to PI3Kα-selective inhibitors through this common mechanism.

Signaling Pathways and Resistance Mechanisms

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer treatment. However, the development of resistance is a major clinical challenge.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Alpelisib Alpelisib Alpelisib->PI3K MK2206 MK-2206 (Allosteric) MK2206->AKT This compound This compound (ATP-competitive) This compound->AKT

PI3K/AKT Signaling Pathway and Inhibitor Targets

Experimental Protocols

Generation of Resistant Cell Lines

MK-2206 Resistant Prostate Cancer Cell Lines (LNCaP M-R): Parental LNCaP cells were cultured in the presence of gradually increasing concentrations of MK-2206 over a period of several months. The starting concentration was low, and the dose was escalated as the cells developed tolerance. The final resistant cell population was maintained in a media containing a high concentration of MK-2206 to ensure the stability of the resistant phenotype.[1]

Alpelisib-Resistant Gastric Cancer Cell Lines (SNU601-R and AGS-R): Parental SNU601 and AGS gastric cancer cells, which harbor PIK3CA mutations, were exposed to escalating doses of Alpelisib over 12 months. The resistant clones were selected and maintained in a culture medium containing Alpelisib to preserve their resistance characteristics. The authenticity of the resistant cell lines was confirmed by DNA fingerprinting.[4]

Cell Viability Assays

The anti-proliferative effects of the inhibitors were assessed using standard cell viability assays.

General Protocol:

  • Parental and resistant cells were seeded in 96-well plates at a predetermined density.

  • After allowing the cells to adhere overnight, they were treated with a range of concentrations of the specified inhibitors (e.g., this compound, MK-2206, Alpelisib).

  • The cells were incubated with the drugs for a period of 72 to 96 hours.

  • Cell viability was measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.

  • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[1][4]

Experimental_Workflow cluster_resistance Generation of Resistant Cell Lines cluster_assay Cross-Resistance Assessment Parental Parental Cancer Cell Line DoseEscalation Long-term Culture with Increasing Inhibitor Concentrations Parental->DoseEscalation Resistant Resistant Cancer Cell Line DoseEscalation->Resistant Seeding Seed Parental and Resistant Cells Resistant->Seeding Treatment Treat with Panel of Inhibitors (including this compound) Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability Measure Cell Viability (e.g., MTT Assay) Incubation->Viability Analysis Calculate IC50 Values and Compare Sensitivity Viability->Analysis

Workflow for Cross-Resistance Studies

Conclusion

The available preclinical data strongly suggest that this compound can overcome acquired resistance to other inhibitors of the PI3K/AKT pathway. Its efficacy in MK-2206-resistant prostate cancer cells and Alpelisib-resistant gastric cancer cells demonstrates its potential as a valuable therapeutic agent in later lines of treatment for patients with PI3K/AKT pathway-addicted tumors. The distinct resistance mechanisms observed for different classes of inhibitors underscore the importance of understanding the molecular basis of resistance to guide the rational selection of subsequent therapies. Further clinical investigation is warranted to confirm these promising preclinical findings.

References

Validating PTEN Loss as a Predictive Biomarker for Ipatasertib Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the role of Phosphatase and Tensin Homolog (PTEN) loss in predicting sensitivity to the AKT inhibitor, Ipatasertib. The data presented is compiled from pivotal clinical trials and preclinical studies, offering a clear rationale for patient stratification in oncology drug development.

Executive Summary

This compound, a potent and selective inhibitor of all three isoforms of the serine/threonine kinase AKT, has shown significant promise in treating cancers with a dysregulated PI3K/AKT/mTOR signaling pathway. A key driver of this pathway's hyperactivity is the loss of the tumor suppressor PTEN. This guide synthesizes the evidence supporting the use of PTEN loss, as determined by immunohistochemistry (IHC), as a predictive biomarker for this compound's efficacy. Clinical data from studies in metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC) demonstrate a clear correlation between PTEN loss and improved patient outcomes with this compound treatment.

Comparative Efficacy of this compound in PTEN-Deficient vs. PTEN-Intact Tumors

The clinical efficacy of this compound is markedly enhanced in patient populations with PTEN-deficient tumors. This is most evident in the improved radiographic progression-free survival (rPFS) observed in clinical trials.

Clinical Trial Data: Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The Phase III IPATential150 trial and a randomized Phase II study provide compelling evidence for this compound's benefit in mCRPC patients with PTEN loss.

Clinical Trial Patient Population Treatment Arm Control Arm Median rPFS (months) Hazard Ratio (HR) p-value
IPATential150 (Phase III) [1][2]mCRPC with PTEN Loss (IHC)This compound + AbirateronePlacebo + Abiraterone18.50.770.034
Intention-to-Treat (ITT)This compound + AbirateronePlacebo + Abiraterone19.20.840.043 (not significant)
Randomized Phase II [3]mCRPC with PTEN Loss (IHC)This compound (400mg) + AbirateronePlacebo + Abiraterone11.50.390.0064
mCRPC without PTEN Loss (IHC)This compound (400mg) + AbirateronePlacebo + AbirateroneNot Reported0.84Not Significant
Preclinical In Vitro Data: Cell Line Sensitivity

Preclinical studies consistently demonstrate that cancer cell lines lacking functional PTEN are more sensitive to this compound, as indicated by lower half-maximal inhibitory concentration (IC50) values.

Cell Line Status Mean IC50 (µM) Median IC50 (µM) Number of Cell Lines (n) p-value
PTEN Alterations (Loss/Mutation) 3.81.333< 0.0001
No PTEN Alterations 7.410.067

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action

Loss of PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the constitutive activation of AKT. This compound directly inhibits AKT, thereby blocking downstream signaling that promotes cell proliferation and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream Activates This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway with this compound's mechanism of action.

Experimental Workflow for Validating this compound Sensitivity

A typical workflow to assess the role of PTEN loss in this compound sensitivity involves a combination of molecular and cellular assays.

Experimental_Workflow cluster_0 Patient Tumor Samples / Cell Lines cluster_1 Biomarker Assessment cluster_2 In Vitro Sensitivity cluster_3 Data Analysis Samples Tumor Biopsies or Cancer Cell Lines IHC PTEN IHC Staining Samples->IHC WB Western Blot (p-AKT, Total AKT) Samples->WB CellViability Cell Viability Assay (e.g., MTT) Samples->CellViability Correlation Correlate PTEN Status with this compound IC50 IHC->Correlation IC50 IC50 Determination CellViability->IC50 IC50->Correlation

Caption: A standard experimental workflow for assessing this compound sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols.

PTEN Immunohistochemistry (IHC)
  • Assay: In the IPATential150 trial, PTEN status was determined using the VENTANA PTEN (SP218) Rabbit Monoclonal Primary Antibody assay on a BenchMark IHC/ISH instrument.[4][5] An earlier randomized Phase II study utilized the CST138G6 PTEN antibody.[3]

  • Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-6 µm) are mounted on positively charged slides.[4]

  • Staining Procedure (Automated):

    • Deparaffinization and Antigen Retrieval: Performed on the Ventana Discovery Ultra or BenchMark platform using EZ prep solution and Cell Conditioning 1 (Tris-EDTA buffer, pH 7.8) at 95°C.[6][7]

    • Primary Antibody Incubation: Incubation with the primary antibody (e.g., VENTANA PTEN (SP218) or Cell Signaling Technology D4.3 XP) for a specified time (e.g., 16-60 minutes) at 37°C.[6][7][8]

    • Detection: The OptiView DAB IHC Detection Kit is used for visualization.[4][8]

    • Counterstaining: Hematoxylin is used to stain cell nuclei.[7]

  • Interpretation: PTEN loss is typically defined as the absence of cytoplasmic staining in tumor cells, with positive staining in surrounding benign glands and stromal cells serving as an internal control.

Western Blot for Phospho-AKT (p-AKT) and Total AKT
  • Cell Lysis: Cells are treated with this compound at various concentrations and time points. Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: The concentration of protein in the lysates is determined using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Blocking and Antibody Incubation:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies. Recommended antibodies and dilutions include:

      • Phospho-Akt (Ser473) Antibody (e.g., Cell Signaling Technology #4060): 1:1000 to 1:2000 dilution in 5% BSA in TBST.

      • Total Akt Antibody (e.g., Cell Signaling Technology #9272): 1:1000 dilution.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[9]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Conclusion

The presented data strongly supports the validation of PTEN loss as a predictive biomarker for sensitivity to this compound. The significant improvement in radiographic progression-free survival in PTEN-deficient patient populations from large-scale clinical trials, coupled with corroborating preclinical in vitro data, provides a solid foundation for utilizing PTEN status to guide patient selection for this compound therapy. The detailed experimental protocols offer a framework for researchers to reliably assess PTEN status and further investigate the role of the PI3K/AKT pathway in cancer therapeutics. This targeted approach is poised to enhance the clinical benefit of this compound and advance the paradigm of precision oncology.

References

Ipatasertib Demonstrates Enhanced Efficacy in PTEN-Null Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 6, 2025 – Preclinical research highlights the differential efficacy of Ipatasertib (GDC-0068), a selective ATP-competitive AKT inhibitor, in tumor xenograft models based on their Phosphatase and Tensin Homolog (PTEN) status. Studies consistently demonstrate that this compound exhibits more potent anti-tumor activity in PTEN-null xenografts compared to their PTEN-wildtype counterparts, providing a strong rationale for patient stratification in clinical settings. This guide offers a comprehensive comparison of this compound's efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

This compound's mechanism of action, the inhibition of the serine/threonine kinase AKT, is particularly relevant in tumors with a dysregulated PI3K/AKT/mTOR signaling pathway. Loss of the tumor suppressor PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in constitutive activation of AKT.[1][2] Consequently, cancer cells with PTEN loss are often highly dependent on AKT signaling for their growth and survival, rendering them more susceptible to AKT inhibition.

Preclinical studies in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have borne out this hypothesis. In a key study, this compound demonstrated significant tumor growth inhibition (TGI) in multiple PTEN-null xenograft models. For instance, at a dose of 100 mg/kg administered daily, this compound led to over 90% TGI in PTEN-null models, including LNCaP prostate cancer, U87MG glioma, and HGC-27 gastric cancer xenografts.[3][4]

Quantitative Analysis of Anti-Tumor Activity

The following tables summarize the in vivo efficacy of this compound in xenograft models with defined PTEN status.

Table 1: Single Agent Efficacy of this compound in Human Tumor Xenograft Models

Xenograft ModelCancer TypePTEN StatusThis compound (100 mg/kg, daily) % TGI (Day 21)
LNCaPProstate CancerNull>100 (Regression)
LuCaP 35VProstate CancerLow~80
HGC-27Gastric CancerNull>100 (Regression)
TOV-21G.x1Ovarian CancerNull>100 (Regression)
NCI-H2122NSCLCWildtype~40

Data adapted from Lin et al., Clinical Cancer Research, 2013.[3][5] TGI > 100% indicates tumor regression.

Table 2: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineCancer TypePTEN StatusThis compound IC₅₀ (µM)
SPEC-2Uterine Serous CarcinomaNull2.05
ARK1Uterine Serous CarcinomaWildtype6.62

Data from a study on serous endometrial cancer, highlighting differential sensitivity based on PTEN status.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental setups, the following diagrams are provided.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream activates This compound This compound This compound->AKT inhibits PTEN_wt PTEN (Wildtype) PTEN_wt->PIP3 dephosphorylates PTEN_null PTEN (Null) Proliferation Cell Proliferation, Survival Downstream->Proliferation

PI3K/AKT Signaling Pathway and this compound's Mechanism of Action.

Xenograft_Workflow cluster_setup Xenograft Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell Culture Cancer Cell Culture (PTEN-null vs PTEN-wt) Implantation Subcutaneous Injection of Cancer Cells Cell Culture->Implantation Animal Model Immunocompromised Mice Animal Model->Implantation Tumor Growth Tumor Growth to Palpable Size Implantation->Tumor Growth Randomization Randomization into Treatment Groups Tumor Growth->Randomization Treatment Oral Gavage with This compound or Vehicle Randomization->Treatment Measurement Tumor Volume Measurement (Calipers) Treatment->Measurement Daily Endpoint Endpoint Reached (e.g., Day 21) Measurement->Endpoint TGI Calculation of Tumor Growth Inhibition (%TGI) Endpoint->TGI Comparison Comparative Analysis (PTEN-null vs PTEN-wt) TGI->Comparison

Experimental Workflow for Xenograft Studies.

Logical_Relationship cluster_genotype Tumor Genotype cluster_pathway Signaling Pathway State cluster_response Response to this compound PTEN_null PTEN-Null AKT_hyper Hyperactivated AKT Signaling PTEN_null->AKT_hyper leads to PTEN_wt PTEN-Wildtype AKT_basal Basal AKT Signaling PTEN_wt->AKT_basal High_sens High Sensitivity AKT_hyper->High_sens predicts Low_sens Lower Sensitivity AKT_basal->Low_sens

Logical Relationship of this compound Efficacy and PTEN Status.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard procedures used in the preclinical evaluation of this compound.

Xenograft Studies
  • Cell Lines and Culture: PTEN-null (e.g., LNCaP, U87MG) and PTEN-wildtype (e.g., NCI-H2122) human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for the xenograft studies. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: A suspension of 5 x 10⁶ cancer cells in a 1:1 mixture of media and Matrigel was subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were monitored twice weekly using caliper measurements. The tumor volume was calculated using the formula: (Length × Width²)/2.

  • Drug Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily at a dose of 100 mg/kg. The control group received a vehicle solution.

  • Efficacy Endpoint: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study (typically 21 days).

Western Blot Analysis
  • Tissue Lysis: Tumor tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for PTEN
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections were deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer.

  • Staining: Sections were incubated with a primary antibody against PTEN, followed by a secondary antibody and a detection system.

  • Visualization: The staining was visualized with a chromogen (e.g., DAB), and sections were counterstained with hematoxylin.

  • Scoring: PTEN expression was scored based on the intensity and percentage of stained tumor cells. Loss of PTEN was defined by a significant reduction or complete absence of staining in tumor cells compared to internal positive controls (e.g., stromal cells).[5]

Conclusion

The presented data strongly support the hypothesis that PTEN status is a key determinant of this compound efficacy in preclinical xenograft models. The enhanced anti-tumor activity observed in PTEN-null models underscores the therapeutic potential of this compound in a genetically defined patient population. These findings have been instrumental in guiding the clinical development of this compound and highlight the importance of biomarker-driven strategies in oncology drug development. Further research is warranted to explore mechanisms of resistance and potential combination therapies to enhance the efficacy of this compound in both PTEN-null and PTEN-wildtype settings.

References

Safety Operating Guide

Proper Disposal of Ipatasertib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational drugs like Ipatasertib is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers and drug development professionals to manage and dispose of this compound waste safely and effectively.

Hazard Assessment and Safety Data

This compound is an investigational drug that requires careful handling. Based on Safety Data Sheets (SDS), it is classified with several hazard statements, indicating that it should be managed as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and pose public safety risks.[3]

Table 1: Hazard Classification for this compound

Hazard Type Classification GHS Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects [2]
Reproductive Toxicity Category 1B H360: May damage fertility or the unborn child [2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [1]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |[2] |

Disposal Protocol for this compound Waste

This protocol outlines the required steps for the compliant disposal of this compound, from initial segregation to final destruction. This procedure applies to expired, unused, and partially used this compound, as well as contaminated labware.

Methodology

1. Personnel Training and Personal Protective Equipment (PPE)

  • All personnel handling this compound waste must receive training on chemical waste management and the specific hazards of the compound.[4][5]

  • Required PPE includes, but is not limited to, protective gloves, a lab coat or protective clothing, and eye/face protection.[1]

2. Waste Segregation and Containerization

  • Segregation: Immediately separate this compound waste from regular trash and other waste streams at the point of generation.[6]

  • Container Selection:

    • Select a compatible, leak-proof hazardous waste container (e.g., glass or plastic) based on the physical state of the waste (solid, liquid).[4]

    • Full, partially full, and empty vials or ampules of this compound should be placed directly into a designated hazardous waste container.[7] Do not empty them.[4]

    • For sharps contaminated with this compound, use a designated sharps container suitable for hazardous chemotoxic waste.

3. Labeling of Waste Containers

  • Attach a "HAZARDOUS WASTE" label to each container, as provided by your institution's Environmental Health and Safety (EHS) department.[4] No other labels are acceptable.[4]

  • Complete the label with the following information:

    • Principal Investigator (PI) name.[4]

    • Building and room number where the waste is stored.[4]

    • Contact phone number for the research team.[4]

    • Full chemical name ("this compound") and concentration/percentage.[4]

4. Storage (Satellite Accumulation Area)

  • Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA).[4]

  • The SAA must be located at or near the point of waste generation and should be a secure area, such as a locked cabinet or a secondary containment tub.[4]

  • The research team must perform and document weekly inspections of the containers in the SAA.[4]

5. Arranging for Disposal

  • Contact EHS: To initiate disposal, submit a Chemical Waste Disposal Request Form to your institution's EHS department.[4]

  • Pickup: An environmental professional will schedule a pickup. The agent will be transported in a Department of Transportation (DOT)-approved container to a licensed 90-day storage facility.[8]

  • Final Disposition: The waste will be consolidated and transported to an EPA-permitted incinerator for final destruction.[4][5][7][8] The sewer disposal of hazardous waste pharmaceuticals is prohibited.[5]

6. Documentation and Record-Keeping

  • The date of EHS pickup is considered the disposal date.[4]

  • A certificate of destruction or a return manifest will be provided to the institution, confirming compliant disposal.[7][8]

  • All disposal records must be maintained for a minimum of two to three years, in accordance with institutional policy and regulatory requirements.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Ipatasertib_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate 2. Segregate Waste (Unused, partial, empty containers, contaminated labware) ppe->segregate containerize 3. Place in Compatible Hazardous Waste Container segregate->containerize label 4. Affix 'HAZARDOUS WASTE' Label (Fill out PI, Location, Chemical Name) containerize->label store 5. Store in Designated Satellite Accumulation Area (SAA) label->store inspect 6. Conduct & Document Weekly SAA Inspections store->inspect inspect->store Continue Weekly Inspections request_pickup 7. Submit Waste Disposal Request to EHS inspect->request_pickup Container Full or Project Complete ehs_pickup 8. EHS Collects Waste for Consolidation request_pickup->ehs_pickup incineration 9. Transport to EPA-Permitted Facility for Incineration ehs_pickup->incineration document 10. Receive & File Certificate of Destruction incineration->document end End: Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ipatasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Ipatasertib (also known as GDC-0068), a potent and selective pan-Akt inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Tract Irritation (Specific target organ toxicity, single exposure, Category 3): May cause respiratory irritation.[1]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Wear appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various activities involving this compound. This guidance is based on the known hazards of the compound and general best practices for handling hazardous drugs.

Activity Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking Single pair of chemotherapy-tested gloves.
Storage and Inventory Standard laboratory coat and single pair of gloves.
Weighing and Aliquoting (Solid Form) Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator (or higher) within a chemical fume hood or other ventilated enclosure.
Solution Preparation Double chemotherapy-tested gloves, disposable gown, and safety glasses with side shields or goggles. All work should be performed in a chemical fume hood.
In Vitro/In Vivo Administration Double chemotherapy-tested gloves, disposable gown, and safety glasses.
Spill Cleanup Double chemotherapy-tested gloves, disposable gown, shoe covers, safety goggles, and a fit-tested N95 respirator.
Waste Disposal Double chemotherapy-tested gloves and a lab coat.

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Preparation: Before handling this compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have a spill kit readily accessible.

  • Weighing: When weighing the solid form of this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Dissolving: To prepare solutions, add the solvent to the container with the pre-weighed this compound. This should be done slowly to avoid splashing.

  • Labeling: All containers with this compound, both in solid and solution form, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) and dispose of all contaminated materials as hazardous waste.[1]

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Secure: Secure the area to prevent entry.

  • PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a suitable inert material.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste.[2] Clean the spill area with a decontaminating solution.

  • Ventilate: Allow the area to ventilate before resuming work.

Disposal Plan:

Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Unused this compound and contaminated materials (e.g., gloves, vials, absorbent pads) should be collected in a designated, sealed hazardous waste container for incineration by a licensed waste disposal vendor.[3] Do not dispose of this compound down the drain.[2][4]

This compound Mechanism of Action: PI3K/Akt Signaling Pathway

This compound is a selective inhibitor of the protein kinase Akt (also known as PKB).[5][6][7] It functions by competing with ATP for the binding pocket of Akt, thereby preventing its activation.[8][9] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Ipatasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Targets (Cell Growth, Proliferation, Survival) AKT->Downstream Promotes This compound This compound This compound->Inhibition Inhibition->AKT

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

Below are methodologies for common experiments involving this compound, as cited in the literature.

Cell Proliferation (MTT) Assay:

  • Seed cells (e.g., SPEC-2 and ARK1) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to grow for 24 hours.

  • Treat the cells with varying concentrations of this compound for 72 hours. Control wells should be treated with the vehicle (e.g., DMSO) only.

  • At the end of the treatment period, add 5 µL of MTT solution (5 mg/mL) to each well and incubate for 1 hour.

  • Terminate the reaction by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 575 nm using a microplate reader.

  • Calculate the effect of this compound on cell proliferation as a percentage of the control.[10]

Wound Healing (Scratch) Assay:

  • Plate cells (e.g., SPEC-2 and ARK1) in 6-well plates and grow them to >80% confluency.

  • Create a uniform "wound" through the cell monolayer using a 20 µL pipette tip.

  • Wash the cells to remove detached cells and then treat them with various concentrations of this compound.

  • Capture images of the wounds at different time points (e.g., 0, 24, 48, and 72 hours).

  • Measure the width of the wounds at each time point to assess cell migration.[10]

Cell Cycle Analysis:

  • Treat cells (e.g., ARK1 and SPEC-2) with different concentrations of this compound for a specified period (e.g., 30 hours).

  • Harvest the cells, fix them, and stain with a DNA-binding dye (e.g., propidium iodide).

  • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipatasertib
Reactant of Route 2
Reactant of Route 2
Ipatasertib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.